(Rac)-Norcantharidin
説明
Structure
3D Structure
特性
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABVEXCGCXWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884158 | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-12-6, 51154-98-4, 29745-04-8 | |
| Record name | Hexahydro-4,7-epoxyisobenzofuran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcantharidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 29745-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3, hexahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Rac)-Norcantharidin: A Deep Dive into its Anti-Cancer Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a compound of significant interest in oncology research.[1][2][3] Approved in China for the treatment of various cancers, including primary hepatoma, it exhibits a multi-faceted mechanism of action against cancer cells, primarily centered on the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] This technical guide provides an in-depth exploration of the molecular pathways and cellular processes modulated by NCTD, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action: A Multi-Pronged Attack
This compound exerts its anti-neoplastic effects through a complex interplay of signaling pathways, ultimately leading to the demise of cancer cells. The primary mechanisms include:
-
Induction of Apoptosis: NCTD is a potent inducer of programmed cell death in a wide range of cancer cell lines. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the modulation of Bcl-2 family proteins, activation of caspases, and engagement of death receptor signaling.
-
Cell Cycle Arrest: NCTD effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This is accomplished by altering the expression and activity of key cell cycle regulators, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
-
Anti-Angiogenesis: The compound demonstrates significant anti-angiogenic properties by inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis. NCTD targets vascular endothelial growth factor (VEGF) signaling and other pro-angiogenic factors.
-
Inhibition of Protein Phosphatases: A fundamental aspect of NCTD's mechanism is its role as an inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A). This inhibition leads to the hyperphosphorylation and altered activity of numerous downstream signaling proteins, contributing to its anti-cancer effects.
Key Signaling Pathways Modulated by this compound
The anti-cancer activity of NCTD is orchestrated through its influence on several critical signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a central regulator of cell proliferation, differentiation, and apoptosis. NCTD differentially modulates the three main MAPK subfamilies:
-
ERK Pathway: In some cancer types, such as glioma cells, NCTD inhibits the Raf/MEK/ERK pathway, leading to reduced proliferation and apoptosis. Conversely, in other contexts like human hepatoma HepG2 cells, NCTD induces apoptosis through the sustained activation of the ERK pathway.
-
JNK and p38 Pathways: NCTD consistently activates the JNK and, in some cases, the p38 MAPK pathways. This activation is strongly linked to the induction of apoptosis.
Figure 1: NCTD's modulation of the MAPK signaling pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial survival pathway that is often dysregulated in cancer. NCTD has been shown to inhibit this pathway in several cancer models, including mantle cell lymphoma. This inhibition leads to decreased cell proliferation and survival. In non-small cell lung cancer cells, NCTD suppresses p-Akt, which in turn accelerates autophagy by downregulating mTOR and upregulating ULK1.
Figure 2: NCTD's inhibitory effect on the PI3K/Akt/mTOR pathway.
NF-κB Pathway
The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer cell survival. NCTD has been shown to inhibit the activation of NF-κB in hepatocellular carcinoma cells, which contributes to its anti-metastatic effects by downregulating matrix metalloproteinases (MMPs). In mantle cell lymphoma, NCTD downregulates NF-κB activity by preventing its phosphorylation and nuclear translocation.
Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently hyperactivated in cancer, particularly in cancer stem cells (CSCs). NCTD has been shown to inhibit the Wnt/β-catenin pathway, leading to the suppression of CSC properties and overcoming therapeutic resistance.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~15 µg/ml (~89 µM) | 48 | |
| U87 | Glioblastoma | ~20 µM | 48 | |
| C6 | Glioma | ~25 µM | 48 | |
| A549 | Non-Small Cell Lung Cancer | ~10 µg/ml (~59 µM) | 48 | |
| Jurkat | T-cell Leukemia | ~5 µg/ml (~30 µM) | 48 | |
| HCT116 | Colorectal Cancer | Not Specified | 48 | |
| HT-29 | Colorectal Cancer | Not Specified | 48 | |
| SK-N-SH | Neuroblastoma | 20-40 µmol/L | 24 |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Duration (h) | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Reference |
| SK-N-SH | 20 µmol/L | 24 | Not Specified | Increased | |
| SK-N-SH | 40 µmol/L | 24 | Not Specified | Significantly Increased | |
| A549 | 10 µg/mL | 24 | Not Specified | Increased | |
| Jurkat | 5 µg/mL | 24 | Not Specified | Increased | |
| HCT116 | Various | 48 | Not Specified | Increased | |
| HT-29 | Various | 48 | Not Specified | Increased |
Table 3: Modulation of Key Proteins by this compound
| Cell Line | Protein | Concentration | Effect | Reference |
| HepG2 | p-ERK, p-JNK | 15 µg/ml | Increased | |
| HepG2 | Caspase-3, -9 | 15 µg/ml | Activated | |
| U87, C6 | p-MEK, p-ERK | 10-40 µM | Decreased | |
| U87, C6 | Bcl-2, Mcl-1 | 10-40 µM | Decreased | |
| A549 | p-AMPK, p-JNK | 10 µg/mL | Increased | |
| A549 | p-Akt | 10 µg/mL | Decreased | |
| Jurkat | p-p38, p-ERK1/2 | 5 µg/mL | Increased | |
| HUVEC | p-JNK, p-ERK | Not Specified | Decreased | |
| LOVO | p-VEGFR2, p-MEK, p-ERK | Not Specified | Decreased |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to investigate the effects of this compound.
Cell Culture and Viability Assays
-
Cell Lines: Cancer cell lines are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of NCTD for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Figure 3: Workflow for a typical MTT cell viability assay.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit. After treatment with NCTD, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined by flow cytometry.
-
Western Blot Analysis for Apoptotic Proteins: The expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family members) are assessed by Western blotting. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining: Cells are treated with NCTD, harvested, and fixed in cold 70% ethanol. After washing, the cells are treated with RNase A and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Angiogenesis Assays
-
Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on Matrigel-coated plates and treated with NCTD in the presence or absence of VEGF. After incubation, the formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring the total tube length or the number of branch points.
-
Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. Gelatin sponges soaked with NCTD or control vehicle are placed on the CAM. After further incubation, the CAM is examined for changes in blood vessel formation.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a well-defined, multi-targeted mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis through the modulation of key signaling pathways underscores its therapeutic potential. The inhibition of protein phosphatases appears to be a central event that orchestrates its diverse downstream effects.
Future research should focus on elucidating the precise molecular interactions between NCTD and its targets, particularly its binding to PP1 and PP2A. Further investigation into its efficacy in combination with other chemotherapeutic agents and its potential to overcome drug resistance is warranted. The development of targeted delivery systems, such as folate-targeted liposomes, may enhance its therapeutic index and clinical utility. A deeper understanding of the nuanced, context-dependent signaling responses to NCTD in different cancer types will be crucial for its successful clinical translation.
References
- 1. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of (Rac)-Norcantharidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of (Rac)-Norcantharidin, a demethylated analog of cantharidin (B1668268) with significant potential in cancer therapy. This document details the experimental protocols for the two-step synthesis, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway to facilitate understanding and replication by researchers in the field.
Introduction
Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) is a subject of extensive research due to its wide range of biological activities, including anti-cancer, anti-platelet aggregation, and anti-renal interstitial fibrosis effects. Unlike its parent compound, cantharidin, norcantharidin exhibits lower toxicity, making it a more viable candidate for therapeutic development. The most common and efficient synthetic route to this compound involves a two-step process: a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) to form an intermediate adduct, followed by catalytic hydrogenation to yield the final product.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a straightforward and well-established reaction sequence. The overall pathway is depicted below.
In Vitro Antitumor Activity of (Rac)-Norcantharidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a compound of significant interest in oncology research due to its demonstrated antitumor activities across a spectrum of cancer cell lines.[1] With reduced toxicity compared to its parent compound, NCTD presents a promising avenue for the development of novel cancer therapeutics.[2] This technical guide provides an in-depth overview of the in vitro antitumor effects of NCTD, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays and visual representations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Data Presentation: The Cytotoxic Effects of this compound
The antitumor activity of NCTD is fundamentally characterized by its ability to inhibit the proliferation of cancer cells. This is quantitatively expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of NCTD required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values of NCTD in various cancer cell lines, as well as its effects on apoptosis and cell cycle distribution.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |
| Osteosarcoma | 143B | 24 | 28.75 |
| 48 | 13.98 | ||
| SJSA | 24 | 36.56 | |
| 48 | 18.08 | ||
| MG63 | 24 | 128.60 | |
| 48 | 54.44 | ||
| HOS | 24 | 181.90 | |
| 48 | 71.69 | ||
| 72 | 64.01 | ||
| Colorectal Cancer | HCT116 | 24 | 104.27 |
| 48 | 54.71 | ||
| 72 | 37.68 | ||
| HT-29 | 24 | 118.40 | |
| 48 | 41.73 | ||
| 72 | 24.12 | ||
| Cervical Cancer | C-33A | Not Specified | 45.12 |
| HeLa | Not Specified | 44.02 | |
| Breast Cancer | MDA-MB-231 | 48 | Not explicitly quantified, but effects seen at 6, 30, and 60 µM |
| Leukemia | Jurkat | Not Specified | Significant inhibition of viability observed |
Table 2: Effect of this compound on Apoptosis in Osteosarcoma Cells
| Cell Line | NCTD Concentration (µM) | Incubation Time (h) | Apoptotic and Necrotic Cells (%) |
| 143B | 40 | 24 | 44.6 (11.9% early apoptotic, 19.5% late apoptotic, 13.2% necrotic) |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Type | Cell Line | NCTD Concentration (µM) | Incubation Time (h) | Effect |
| Osteosarcoma | MG63 and HOS | Dose-dependent | Not Specified | S Phase Arrest |
| Breast Cancer | MDA-MB-231 | 6, 30, 60 | 48 | G2/M Phase Arrest |
| Leukemia | Jurkat | Not Specified | Not Specified | G2/M Phase Arrest |
| Bladder Cancer | TSGH 8301 | 20 | Time-dependent | S Phase Arrest |
| Neuroblastoma | SK-N-SH | 0-40 | 24 | Not specified in abstract |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the in vitro antitumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (NCTD)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of NCTD in complete culture medium. Remove the medium from the wells and add 100 µL of the NCTD solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve NCTD, e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of NCTD concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound (NCTD)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of NCTD for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect both the detached and attached cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound (NCTD)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of NCTD for the desired time.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI. The data can be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of NCTD's action.
Materials:
-
Cancer cell lines
-
This compound (NCTD)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TRAF5, p-p65, p-Akt, p-mTOR, p-ERK, p-JNK, and their total protein counterparts, as well as a loading control like β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with NCTD, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Conclusion
This compound demonstrates significant in vitro antitumor activity across a diverse range of cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. These effects are mediated through the modulation of key signaling pathways, including the TRAF5/NF-κB, MAPK, and Akt/mTOR pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals, serving as a foundation for further investigation into the therapeutic potential of this compound in cancer treatment. The continued exploration of its molecular targets and mechanisms will be crucial in advancing this promising compound towards clinical applications.
References
The Pharmacokinetic Profile of (Rac)-Norcantharidin in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of (Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268) with demonstrated anti-cancer activities. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models, offering critical data and methodologies for researchers in the field of drug development.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound and its formulations has been characterized in several animal models. The data presented below summarizes key parameters from studies in rats and beagles, highlighting the impact of different administration routes and formulations on the drug's disposition.
Table 1: Pharmacokinetic Parameters of Norcantharidin (NCTD) in Rats
| Formulation | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |
| NCTD Solution | Intravenous | 5 mg/kg | - | - | 1345.2 ± 210.7 | 1.8 ± 0.3 | [1] |
| NCTD Solution | Oral | 20 mg/kg | 287.4 ± 56.9 | 0.5 | 678.9 ± 123.4 | 2.1 ± 0.4 | [1] |
| PVP-NCTD-NPs | Intravenous | 5 mg/kg | - | - | 4378.6 ± 567.8 | 4.2 ± 0.7 | [1] |
| PVP-NCTD-NPs | Oral | 20 mg/kg | 456.7 ± 89.1 | 1.0 | 1176.5 ± 234.1 | 3.5 ± 0.6 | [1] |
Note: PVP-NCTD-NPs refer to Polyvinylpyrrolidone-coated Norcantharidin Chitosan (B1678972) Nanoparticles. The pharmacokinetic profiles were well-fitted to a two-compartment open model[1].
Table 2: Pharmacokinetic Parameters of the Diacid Metabolite of Norcantharidin (DM-NCTD) in Beagles Following Intravenous Administration
| Dose (mg/kg) | T1/2α (h) | AUC(0-12) (µg·mL⁻¹·h⁻¹) | Vd (mL·kg⁻¹) | CL (mL·kg⁻¹·h⁻¹) | Reference |
| 0.39 | 0.20 | 1.81 | 228 | 220 | |
| 0.78 | 0.35 | 12.7 | 78.4 | 62.5 | |
| 1.6 | 0.55 | 43.6 | 55.9 | 36.5 |
Note: DM-NCTD exhibits dose-dependent, nonlinear pharmacokinetic behavior in beagles.
Absorption and Distribution
This compound is rapidly absorbed following oral administration in animal models. In mice, after intragastric administration of ³H-labeled NCTD, higher concentrations were observed within 15 minutes to 2 hours in the kidney, liver, tumor, stomach, intestines, heart, and lung. Intravenous administration also resulted in high distribution to the bile duct, liver, kidney, heart, and lung, with peak concentrations in the liver and cancer tissues reached within 15 minutes.
The use of novel formulations, such as polyvinylpyrrolidone (B124986) (PVP)-coated chitosan nanoparticles, has been shown to significantly improve the bioavailability of NCTD. In rats, the relative bioavailability of oral and intravenous PVP-NCTD-NPs was 173.3% and 325.5%, respectively, compared to a standard NCTD solution. This nanoparticle formulation also enhanced the drug's distribution to the liver and bile.
Metabolism and Excretion
NCTD undergoes metabolism in the body. It is unstable and can be hydrolyzed to its diacid metabolite, DM-NCTD, which is the stable form in saline solution. Studies in rats have identified two hydrolyzed products and five phase I or phase II metabolites. The primary route of excretion for NCTD and its metabolites is through the urine. In rats, a prototype drug and two metabolites were found in feces, while seven metabolites were identified in the urine after oral administration. Most of the drug is excreted from the kidneys within 24 hours, suggesting a low risk of accumulation and associated toxicity.
Experimental Protocols
Animal Models and Dosing
Pharmacokinetic studies of NCTD have utilized various animal models, including Sprague-Dawley rats, Kunming mice, and beagle dogs. For oral administration studies, the drug is typically administered via oral gavage. Intravenous administration is commonly performed through a tail vein. Doses have ranged from 0.39 to 20 mg/kg depending on the animal model and study objectives.
Sample Collection and Preparation
Blood samples are collected at predetermined time points following drug administration. For instance, in rat studies, blood may be collected at 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes. Plasma or serum is then separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis. For tissue distribution studies, animals are euthanized at various time points, and organs of interest are harvested, weighed, and homogenized for analysis.
Bioanalytical Methodology
The quantification of NCTD and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
A typical LC-MS/MS method for NCTD in serum involves the following steps:
-
Sample Preparation: Protein precipitation is a common method for sample cleanup. For example, acetone (B3395972) can be used to extract NCTD and an internal standard (e.g., cyclophosphamide) from serum.
-
Chromatographic Separation: A C18 reversed-phase column is often used for separation, with a gradient elution mobile phase consisting of acetonitrile (B52724) and water containing additives like ammonium (B1175870) acetate (B1210297) and formic acid.
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in the multi-reaction monitoring (MRM) mode. For NCTD, the precursor-to-product ion transition of m/z 169.3→123.1 has been used.
Visualizations
Experimental Workflow for a Typical Animal Pharmacokinetic Study
Caption: Workflow of an animal pharmacokinetic study.
Metabolic Pathway of Norcantharidin
Caption: Simplified metabolic pathway of Norcantharidin.
References
Structural Blueprint of (Rac)-Norcantharidin and its Analogs: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core structural analysis of (Rac)-Norcantharidin and its diverse analogs. Norcantharidin, a demethylated analog of cantharidin, has garnered significant interest in oncology due to its potent anti-tumor activities and reduced toxicity compared to its parent compound. This document provides a comprehensive overview of its synthesis, structural characterization, and the intricate signaling pathways it modulates, offering a valuable resource for the rational design of novel and more effective anticancer therapeutics.
Quantitative Analysis of Biological Activity
The anti-proliferative and inhibitory activities of this compound and its analogs have been extensively evaluated against a variety of cancer cell lines and protein phosphatases. The following tables summarize key quantitative data from various studies, providing a comparative analysis of their efficacy.
Table 1: Anti-proliferative Activity of Norcantharidin and its Analogs against Various Cancer Cell Lines
| Compound/Analog | Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |
| Norcantharidin | HT29 | Colon | 14 | - | [1] |
| SJ-G2 | Glioblastoma | 15 | - | [1] | |
| BE2-C | Neuroblastoma | - | 9 | [1] | |
| A549 | Non-small cell lung | - | - | [2] | |
| PC-3 | Prostate | - | - | [3] | |
| HT29, SW480 | Colorectal Carcinoma | ~45 | - | ||
| MCF-7 | Breast Adenocarcinoma | ~45 | - | ||
| A2780 | Ovarian Carcinoma | ~45 | - | ||
| H460 | Lung Carcinoma | ~45 | - | ||
| A431 | Epidermoid Carcinoma | ~45 | - | ||
| DU145 | Prostate Carcinoma | ~45 | - | ||
| BE2-C | Neuroblastoma | ~45 | - | ||
| SJ-G2 | Glioblastoma | ~45 | - | ||
| MG63 | Osteosarcoma | - | 128.60 ± 5.71 (24h) | ||
| - | 54.44 ± 4.32 (48h) | ||||
| HOS | Osteosarcoma | - | 181.90 ± 3.41 (24h) | ||
| - | 71.69 ± 5.62 (48h) | ||||
| - | 64.01 ± 4.82 (72h) | ||||
| Analog 16 (isopropyl tail) | HT29 | Colon | 19 | - | |
| SJ-G2 | Glioblastoma | 21 | - | ||
| Analog 28 (terminal phosphate) | BE2-C | Neuroblastoma | 9 | - | |
| Morphilino-substituted analog (9) | Various | - | ~9.6 | - | |
| Thiomorpholine-substituted analog (10) | Various | - | - | - | |
| Cantharidin analog (19) | Various | - | ~3.3 | - | |
| Amide-acid analogs (23, 24) | - | - | - | - | |
| Aromatic amide analogs (45, 48, 49, 52, 53, 54) | - | - | - | - | |
| N-3-methylbutyl amide of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid (4) | Hep3B | Hepatoma | - | - | |
| Norcantharimide with C10, C12, or C14 alkyl chain | Various | - | - | - | |
| C12 linked bis-norcantharimide | Various | - | - | - |
Table 2: Inhibitory Activity of Norcantharidin and its Analogs against Protein Phosphatase 1 (PP1) and 2A (PP2A)
| Compound/Analog | Target | IC50 (µM) | Reference |
| Norcantharidin | PP1 | 9.0 ± 1.4 | |
| PP2A | 3.0 ± 0.4 | ||
| Morphilino-substituted analog (9) | PP2A | 2.8 ± 0.10 | |
| Thiomorpholine-substituted analog (10) | PP1 | 3.2 ± 0 | |
| PP2A | 5.1 ± 0.41 | ||
| Cantharidin analog (19) | PP1 | 5.9 ± 2.2 | |
| PP2A | 0.79 ± 0.1 | ||
| Amide-acid analogs (23, 24) | PP1 | ~15 | |
| PP2A | ~3 | ||
| Aromatic amide analogs (45, 48, 49, 52, 53, 54) | PP1 | 10-15 | |
| PP2A | 5-11 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the synthesis, structural analysis, and biological evaluation of this compound and its analogs.
Synthesis of Norcantharidin Analogs
A general and robust method for the synthesis of Norcantharidin analogs involves a multi-step process starting from readily available precursors.
General Procedure for the Synthesis of Norcantharimide Derivatives:
-
Diels-Alder Reaction: Furan is reacted with maleic anhydride (B1165640) in a suitable solvent such as toluene. The mixture is refluxed for 24 hours to yield (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione as a white precipitate. The product is then filtered and can be recrystallized from a hexane-EtOAc mixture.
-
Reduction: The resulting exo-cycloadduct is then reduced to yield Norcantharidin.
-
Reaction with Amines: A range of amines can be reacted with Norcantharidin to provide the corresponding norcantharimides. For example, treatment with allylamine (B125299) affords the corresponding allyl-norcantharimide.
-
Further Modifications (Optional): The resulting norcantharimides can be further modified. For instance, allyl-norcantharimide can undergo epoxidation using m-chloroperoxybenzoic acid (mCPBA) or osmylation.
Synthesis of N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid:
This synthesis involves the direct condensation between S-ethyl-N-(7-oxabicyclo-[2.2.1]heptane-2,3-dicarbonyl)isothiosemicarbazide and primary amines.
Structural Analysis Protocols
X-ray Crystallography:
Single-crystal X-ray diffraction is a powerful technique to determine the three-dimensional structure of molecules.
-
Crystallization: A purified sample of the Norcantharidin analog is dissolved in a suitable solvent to a high concentration. Crystals are grown by slow evaporation of the solvent or by vapor diffusion.
-
Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods like molecular replacement or direct methods. The initial model is refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to elucidate the structure of molecules in solution.
-
Sample Preparation: A small amount of the purified Norcantharidin analog is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: 1H and 13C NMR spectra are recorded on an NMR spectrometer. For more complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between atoms.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to determine the structure of the analog.
Biological Activity Assays
MTT Assay for Cell Viability:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of the Norcantharidin analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Colony Formation Assay:
This assay assesses the ability of single cells to grow into colonies.
-
Cell Seeding: Cells are seeded at a low density (e.g., 300 cells/well) in 12-well plates.
-
Compound Treatment: The cells are treated with different concentrations of the Norcantharidin analog.
-
Incubation: The plates are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed with paraformaldehyde and stained with crystal violet. The number of colonies is then counted.
Signaling Pathways and Experimental Workflows
Norcantharidin and its analogs exert their anti-tumor effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.
Caption: Experimental workflow for Norcantharidin analog development.
Caption: Norcantharidin inhibits the TRAF5/NF-κB signaling pathway.
Caption: Norcantharidin blocks the VEGFR2/MEK/ERK signaling pathway.
Caption: Norcantharidin modulates the AMPK/mTOR signaling pathway.
References
- 1. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 2. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative assay of norcantharidin derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Norcantharidin: From Ancient Blister Beetle Remedies to a Modern Anticancer Agent
A comprehensive technical guide on the discovery, history, and scientific evaluation of Norcantharidin, a potent derivative of a traditional Chinese medicine.
Introduction: A Tale of Two Molecules
For over two millennia, the dried bodies of blister beetles, known as Mylabris in Traditional Chinese Medicine (TCM), have been utilized to treat a variety of ailments, most notably "abdominal masses," a term that likely encompassed various forms of cancer.[1] The therapeutic efficacy of these insects lies in their active compound, cantharidin (B1668268). However, the potent anticancer properties of cantharidin are marred by significant toxicity, particularly to the urinary system. This critical drawback spurred the development of a less toxic analogue: Norcantharidin.
Norcantharidin, a demethylated derivative of cantharidin, retains the anticancer activities of its parent compound while exhibiting markedly reduced side effects.[1] This technical guide delves into the historical roots of Norcantharidin in traditional medicine, its chemical synthesis, and the modern scientific methodologies employed to elucidate its anticancer mechanisms.
Historical Perspective: The Blister Beetle in Traditional Chinese Medicine
The use of Mylabris, the Chinese blister beetle (Mylabris phalerata or M. cichorii), is a cornerstone of traditional Chinese medicine, with its application dating back more than 2,000 years.[1] In ancient Chinese medical texts, Mylabris was prescribed for conditions that align with modern descriptions of tumors and cancerous growths. The beetle's potent effects were attributed to its ability to break down stagnant blood and eliminate toxins.
The active principle, cantharidin, is a powerful vesicant, causing blistering upon contact with skin. While this property was harnessed for certain topical treatments, internal use was fraught with danger due to its high toxicity. The quest for a safer alternative led to the synthesis of Norcantharidin, a pivotal moment in bridging ancient wisdom with modern pharmaceutical science.
From Beetle to Bench: Extraction and Synthesis of Norcantharidin
Norcantharidin can be obtained through the demethylation of naturally extracted cantharidin or, more commonly, through chemical synthesis.
Extraction from Mylabris (for Cantharidin, the precursor to Norcantharidin)
While direct extraction of Norcantharidin from Mylabris is not the primary method of production, understanding the extraction of its precursor, cantharidin, provides valuable context. Various methods have been developed to extract cantharidin from dried and powdered blister beetles. The yields of these methods are summarized in the table below.
| Extraction Method | Solvent(s) | Key Conditions | Yield of Cantharidin (mg/g of Mylabris) | Reference |
| Compound Enzyme Method | Cellulase and Pectinase | Enzymatic digestion | 1.327 | [2][3] |
| Hydrochloric Acid Method | Chloroform, Acetone, HCl | Reflux extraction | 0.704 | |
| Mixed Extraction Method | Not specified | Not specified | 0.593 | |
| Chinese Pharmacopoeia Method | Not specified | Standard protocol | 0.461 | |
| NaOH Solution Method | 0.2 M NaOH | Soaking and heating | 0.230 | |
| Acetone Ultrasonic Lixiviation | Acetone | Continuous countercurrent ultrasonic lixiviation | ~0.6% of raw material weight | |
| Supercritical CO2 Extraction | CO2, Acetone (entrainment agent) | High pressure | Not specified |
Note: The yields presented are for cantharidin. The subsequent demethylation step to produce Norcantharidin would have its own associated yield.
Chemical Synthesis of Norcantharidin
The most common and efficient method for synthesizing Norcantharidin is the Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), followed by a reduction step. This cycloaddition reaction forms the core bicyclic structure of the molecule.
Table 2: Synthesis of Norcantharidin
| Reaction | Reactants | Key Conditions | Yield | Reference |
| Diels-Alder Cycloaddition | Furan and Maleic Anhydride | Reflux in toluene (B28343) | Quantitative (for the exo-cycloadduct) | |
| Reduction | Exo-cycloadduct, Hydrogen | Catalytic hydrogenation (e.g., with Pd/C) | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Norcantharidin.
Synthesis of Norcantharidin via Diels-Alder Reaction
Objective: To synthesize Norcantharidin from furan and maleic anhydride.
Materials:
-
Furan
-
Maleic anhydride
-
Toluene
-
Ethyl acetate (B1210297)
-
Hexane
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
Procedure:
-
Diels-Alder Reaction (Formation of the Exo-Cycloadduct):
-
Dissolve maleic anhydride (1.0 eq) in toluene in a round-bottom flask.
-
Add furan (1.5 eq) to the solution.
-
Reflux the mixture for 24 hours. A white precipitate of the exo-cycloadduct will form.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash with diethyl ether.
-
Recrystallize the product from a hexane-ethyl acetate mixture to obtain pure (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.
-
-
Reduction to Norcantharidin:
-
Dissolve the exo-cycloadduct in a suitable solvent such as ethyl acetate or tetrahydrofuran.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield Norcantharidin.
-
Evaluation of Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of Norcantharidin on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Norcantharidin stock solution (dissolved in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with Norcantharidin:
-
Prepare serial dilutions of Norcantharidin in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Norcantharidin. Include a vehicle control (medium with the same concentration of DMSO as the highest Norcantharidin concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the Norcantharidin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
Norcantharidin exerts its anticancer effects by modulating several key signaling pathways within cancer cells. Understanding these pathways is crucial for targeted drug development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Norcantharidin has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.
References
Methodological & Application
Dissolving (Rac)-Norcantharidin for In Vitro Assays: An Application Note and Protocol
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a small-molecule compound that has demonstrated significant anti-tumor activity in a variety of cancer cell lines. Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest. For researchers and drug development professionals conducting in vitro studies, the accurate and consistent preparation of Norcantharidin solutions is critical for obtaining reliable and reproducible experimental results. However, Norcantharidin's poor aqueous solubility presents a challenge. This application note provides a detailed protocol for the dissolution of this compound for use in typical in vitro assays, along with data on its solubility and stability. Additionally, it outlines a standard experimental workflow for assessing its cytotoxic effects and visualizes a key signaling pathway modulated by the compound.
Data Presentation: Solubility of this compound
This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro studies. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Can be increased to 125 mg/mL with ultrasonication[1]. A solubility of ≥ 2.08 mg/mL has also been reported[2]. |
| Ethanol | ~1 mg/mL | |
| Water | Poorly soluble[3] | A solubility of 2.5 mg/mL at pH 6.0 has been reported. |
| Dimethylformamide (DMF) | ~30 mg/mL |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (FW: 168.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 1.68 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Norcantharidin.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Norcantharidin stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells in in vitro assays.
MTT Assay for Cell Viability
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Norcantharidin on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of Norcantharidin (and a DMSO vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Norcantharidin has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway. The following diagram illustrates this pathway.
References
Application Notes and Protocols for (Rac)-Norcantharidin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (Rac)-Norcantharidin dosage and administration for in vivo animal studies based on published research. The following protocols and data are intended to serve as a guide for designing and conducting preclinical evaluations of this compound.
Summary of In Vivo Dosages
This compound has been investigated in various animal models for its anti-tumor efficacy. The dosage and administration route are critical parameters that influence its therapeutic effect and potential toxicity. The following table summarizes dosages used in several key studies.
| Animal Model | Cancer Type | Route of Administration | Dosage Range | Treatment Schedule | Reference |
| Nude Mice | Colorectal Cancer (LOVO cells) | Intraperitoneal (i.p.) | 0.5, 1, 2 mg/kg/day | Daily for 15 days | [1] |
| BDF1 Mice | Toxicity Study | Intraperitoneal (i.p.) | 3, 6, 12, 25 mg/kg/day | Daily for 6 days | [2] |
| Nude Mice | Mantle Cell Lymphoma (Z138 cells) | Not specified | 20 mg/kg | Not specified | [3] |
| Nude Mice | Renal Cancer (786-O cells) | Oral | 10, 20 mg/kg | Twice a week for 28 days | |
| DBA/2J Mice | Melanoma (B16-F1 cells) | Intraperitoneal (i.p.) & Intratumoral (i.t.) | 0.75, 3 mg/kg | Interspersed in five doses | [2] |
| Beagle Dogs | Pharmacokinetic Study | Intravenous (i.v.) | 0.39, 0.78, 1.6 mg/kg | Single dose |
Note: The optimal dosage and treatment schedule can vary significantly depending on the animal model, tumor type, and formulation of this compound. It is crucial to perform dose-finding and toxicity studies for each specific experimental setup.
Experimental Protocols
Xenograft Tumor Model Protocol (Colorectal Cancer Example)
This protocol is based on a study investigating the effect of Norcantharidin on colorectal cancer xenografts in nude mice.[1]
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
LOVO colorectal cancer cells
-
5- to 6-week-old male nude mice
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture LOVO cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation for Injection: Harvest the LOVO cells and resuspend them in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (approximately 100 mm³). Measure tumor dimensions with calipers regularly.
-
Drug Preparation: Dissolve this compound in sterile PBS to the desired concentrations (e.g., 0.5, 1, and 2 mg/kg body weight).
-
Drug Administration: Once tumors have reached the target size, begin intraperitoneal injections of the prepared this compound solution daily. A control group should receive vehicle (sterile PBS) injections.
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., 15 days).
-
Efficacy Assessment: Monitor tumor volume throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Toxicity Study Protocol (General Outline)
This protocol provides a general framework for assessing the toxicity of this compound in mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PBS)
-
Healthy mice (e.g., BDF1)
-
Syringes and needles for injection
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Dose Grouping: Divide the animals into several groups, including a control group receiving the vehicle and treatment groups receiving different doses of this compound (e.g., 3, 6, 12, 25 mg/kg).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally) at a fixed schedule (e.g., every 24 hours for 6 days).
-
Monitoring: Observe the animals daily for any signs of toxicity, such as changes in weight, behavior, or physical appearance.
-
Endpoint Analysis: At the end of the study, euthanize the surviving mice.
-
Sample Collection: Collect blood samples for hematological and biochemical analysis. Harvest major organs (e.g., liver, kidneys, spleen, lungs, brain) for histopathological examination.
Signaling Pathways and Visualization
This compound has been shown to exert its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR2/MEK/ERK Signaling Pathway
Norcantharidin can inhibit tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition prevents the phosphorylation and activation of downstream kinases such as MEK and ERK, which are crucial for endothelial cell proliferation and migration.
Caption: Inhibition of the VEGFR2/MEK/ERK pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
Another important mechanism of action for Norcantharidin involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By downregulating this pathway, Norcantharidin can induce apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor efficacy of this compound using a xenograft model.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Norcantharidin in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has demonstrated significant anti-tumor activity in various cancers, including colorectal cancer. These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on colorectal cancer cell lines, summarizing key findings and presenting detailed experimental protocols.
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2] It has been shown to modulate several key signaling pathways involved in cell survival and proliferation.
Mechanism of Action in Colorectal Cancer
NCTD's efficacy in colorectal cancer stems from its ability to:
-
Induce Apoptosis: NCTD triggers apoptosis through both extrinsic and intrinsic pathways. It can upregulate the CD95 receptor/ligand system, leading to caspase-8 activation.[3][4] Additionally, it can alter the mitochondrial membrane potential, increase reactive oxygen species (ROS) levels, and decrease the expression of X-linked inhibitor of apoptosis protein (XIAP).[1]
-
Promote Cell Cycle Arrest: Treatment with NCTD can lead to cell cycle arrest at the G2/M or S phases, thereby inhibiting cell proliferation.
-
Modulate Signaling Pathways: Research has identified several signaling pathways impacted by NCTD in colorectal cancer cells:
-
TRAF5/NF-κB Pathway: NCTD can suppress the malignant proliferation of colon cancer cells by modulating this pathway.
-
αvβ6–ERK Signaling Pathway: NCTD has been shown to induce apoptosis in HT-29 colon cancer cells through this pathway.
-
JAK2/STAT3 Signaling Pathway: NCTD exhibits antitumor activity by inducing apoptosis through the JAK2/STAT3 pathway.
-
EGFR and c-Met Signaling: NCTD can suppress the expression and phosphorylation of both EGFR and c-Met.
-
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various colorectal cancer cell lines.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) | Reference |
| HCT116 | 24 h | 104.27 ± 13.31 | |
| 48 h | 54.71 ± 4.53 | ||
| 72 h | 37.68 ± 3.92 | ||
| 24 h | 49.25 ± 0.3 | ||
| 48 h | 50.28 ± 0.22 | ||
| HT-29 | 24 h | 118.40 ± 6.06 | |
| 48 h | 41.73 ± 7.69 | ||
| 72 h | 24.12 ± 1.37 | ||
| 72 h | 33 | ||
| SW620 | 24 h | 27.74 ± 0.03 | |
| 48 h | 51.10 ± 0.25 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Apoptotic Rate | Reference |
| HT-29 | 60 µmol/L NCTD for 12 h | 35.60 ± 1.84% | |
| Control | 1.45 ± 0.67% | ||
| HCT116 & HT-29 | NCTD treatment for 48 h | Significant increase vs. control |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on colorectal cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of NCTD on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (NCTD)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of NCTD (e.g., 0, 10, 20, 40, 60, 80, 100, 120 µmol/L) for different time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells after NCTD treatment.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of NCTD for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of NCTD on the cell cycle distribution.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with NCTD for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., TRAF5, p-IκBα, p-p65, αvβ6, p-ERK, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with NCTD for the specified duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Norcantharidin: A Promising Therapeutic Agent in Hepatocellular Carcinoma Research
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a small molecule that has garnered significant attention in cancer research, particularly for its potential therapeutic applications in hepatocellular carcinoma (HCC).[1][2] As the third leading cause of cancer-related deaths worldwide, HCC presents a significant clinical challenge, often characterized by high rates of metastasis and recurrence.[1][3] NCTD has demonstrated a range of anti-tumor activities in HCC models, including the induction of apoptosis, inhibition of metastasis, and modulation of autophagy, making it a subject of intensive investigation for drug development professionals and cancer researchers.[1] This document provides a detailed overview of the application of NCTD in HCC research, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways involved.
Quantitative Data Summary
The efficacy of this compound has been quantified across various HCC cell lines and in vivo models. The following tables summarize the key findings related to its inhibitory concentration, effects on cell proliferation and apoptosis, and impact on tumor growth.
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 | MTT Assay | IC50 | 1900 µM | |
| HepG2 | CCK8 Assay | Proliferation Inhibition | Dose-dependent decrease at 20, 40, and 60 µM | |
| MHCC-97H | MTT Assay | Cell Viability | Reduced | |
| SMMC-7721 | MTT Assay | Cell Proliferation Inhibition | Stronger with NCTD + ABT-737 than ABT-737 alone | |
| MHCC-97H | Transwell Assay | Cell Migration & Invasion | Dose-dependent decrease | |
| SMMC-7721 | Transwell Assay | Cell Migration & Invasion | Dose-dependent decrease | |
| Huh7 | Modified Boyden Chamber | Cell Migration & Invasion | Substantially inhibited |
Table 2: In Vivo Efficacy of this compound in Hepatocellular Carcinoma Models
| Animal Model | Treatment | Outcome | Result | Reference |
| HepG2 tumor-bearing nude mice | 2 mg/kg/day NCTD (i.p.) for 12 days | Tumor Growth | Significantly slower than untreated controls | |
| HepG2 tumor-bearing nude mice | 2 mg/kg/day NCTD (i.p.) for 12 days | Mean Survival Time | 194 days (vs. 129 days for untreated) | |
| Hepatoma-bearing mice | NCTD (i.p.) | Tumor Growth | Drastically impaired | |
| Thioacetamide-induced HCC rats | 0.1 mg/kg/day NCTD + 10 mg/kg/day Sorafenib (oral) for 6 weeks | Tumor Activity | Greatly enhanced Sorafenib's activity | |
| HepG2 tumors in vivo | NCTD treatment | Tumor Growth | Significant attenuation |
Key Signaling Pathways Modulated by this compound in HCC
This compound exerts its anti-tumor effects by modulating a complex network of signaling pathways crucial for HCC progression. These include pathways involved in cell survival, proliferation, metastasis, and the tumor microenvironment.
One of the primary mechanisms of NCTD is the induction of apoptosis. It transcriptionally represses the anti-apoptotic protein Mcl-1, which enhances the pro-apoptotic effects of other agents like ABT-737. This leads to the activation of the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and the cleavage of caspases-9 and -3.
NCTD also exhibits potent anti-metastatic effects. It upregulates the expression of Family with sequence similarity 46 member C (FAM46C), which in turn suppresses the TGF-β/Smad signaling pathway and the epithelial-mesenchymal transition (EMT) process, both of which are critical for cancer cell migration and invasion. Furthermore, NCTD inhibits the expression and activity of matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (u-PA) by targeting the ERK1/2 and NF-κB signaling pathways.
In addition to apoptosis and anti-metastasis, NCTD can induce autophagic cell death in HCC cells by repressing the c-Met-mTOR signaling pathway. It also inhibits the JAK/STAT3 signaling pathway, which is often activated by IL-6 and contributes to EMT and cell invasion.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in hepatocellular carcinoma research.
Cell Viability and Proliferation Assays
1. MTT Assay
-
Objective: To assess the effect of NCTD on the metabolic activity and viability of HCC cells.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed HCC cells (e.g., HepG2, MHCC-97H) in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of NCTD or a vehicle control (e.g., DMSO) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
2. CCK-8 Assay
-
Objective: To determine the effect of NCTD on HCC cell proliferation.
-
Principle: The water-soluble tetrazolium salt WST-8 is reduced by cellular dehydrogenases to an orange formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
-
Protocol:
-
Seed HCC cells (e.g., HepG2) in a 96-well plate.
-
Treat cells with different concentrations of NCTD (e.g., 20 µM, 40 µM, 60 µM) for a specified time.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation rate relative to the control group.
-
Apoptosis Assay
1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following NCTD treatment.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat HCC cells with NCTD for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Cell Migration and Invasion Assays
1. Transwell (Boyden Chamber) Assay
-
Objective: To evaluate the effect of NCTD on the migratory and invasive potential of HCC cells.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert. For invasion assays, the membrane is coated with Matrigel. Cells that migrate or invade through the porous membrane towards a chemoattractant in the lower chamber are stained and counted.
-
Protocol:
-
For invasion assays, coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Resuspend HCC cells in serum-free medium and seed them into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of NCTD to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins in HCC cells after NCTD treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Protocol:
-
Treat HCC cells with NCTD and lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Mcl-1, Caspase-3, MMP-9, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound has emerged as a potent anti-cancer agent against hepatocellular carcinoma, demonstrating efficacy in both in vitro and in vivo models. Its multifaceted mechanism of action, which involves the induction of apoptosis, inhibition of key metastatic pathways, and modulation of autophagy, underscores its therapeutic potential. The detailed protocols provided herein offer a standardized approach for researchers to investigate and further elucidate the anti-tumor effects of NCTD. Continued research into the molecular mechanisms and potential combination therapies involving NCTD is warranted to translate these promising preclinical findings into effective clinical strategies for HCC patients.
References
- 1. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimetastatic effects of norcantharidin on hepatocellular carcinoma cells by up-regulating FAM46C expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by (Rac)-Norcantharidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a compound that has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Western blot analysis is a critical immunodetection technique for elucidating these mechanisms by quantifying the changes in protein expression levels within key signaling pathways targeted by NCTD. These application notes provide a detailed overview of the proteins affected by NCTD, protocols for their analysis via Western blot, and visual representations of the implicated cellular pathways.
Data Presentation: Proteins Modulated by this compound
The following tables summarize the effects of this compound on various proteins, as documented in scientific literature. The changes are typically observed in a dose- and time-dependent manner.
Table 1: Apoptosis-Related Proteins
| Protein | Effect of NCTD Treatment | Cell Line Examples | Citations |
| Anti-Apoptotic | |||
| Bcl-2 | Down-regulated | Ca9-22, BEL-7402, A549 | [1][2] |
| Bcl-xL | Down-regulated | SAS | [3] |
| Mcl-1 | Down-regulated | A549, PC3 | [1][4] |
| Survivin | Down-regulated | LoVo, DLD-1 | |
| Pro-Apoptotic | |||
| Bax | Up-regulated | SAS, LoVo, DLD-1, HCC cells | |
| Bim | Up-regulated | LoVo, DLD-1 | |
| Cleaved Caspase-3 | Up-regulated | ACHN, LoVo, DLD-1, HCC cells | |
| Cleaved Caspase-9 | Up-regulated | ACHN, HepG2 | |
| Cleaved PARP | Up-regulated | ACHN, SAS, Ca9-22 | |
| Cytochrome c (cytosolic) | Increased | SAS, Ca9-22 |
Table 2: Cell Cycle Regulatory Proteins
| Protein | Effect of NCTD Treatment | Cell Line Examples | Citations |
| Cyclin B1 | Down-regulated | ACHN, LoVo, DLD-1 | |
| pCDC25C | Down-regulated | ACHN | |
| p-CDC2 (Tyr15) | Up-regulated | LoVo, DLD-1 | |
| p21 | Up-regulated | ACHN, LoVo, DLD-1 | |
| p-CHK2 | Up-regulated | LoVo, DLD-1 | |
| Cdc6 | Cleavage/Loss | HL-60 |
Table 3: Signaling Pathway Proteins
| Protein | Effect of NCTD Treatment | Cell Line Examples | Citations |
| MAPK Pathway | |||
| p-ERK | Up-regulated | HepG2, ACHN, Jurkat T cells | |
| p-JNK | Up-regulated | HepG2, ACHN | |
| p-p38 | No significant change | HepG2, ACHN | |
| p-c-Jun | Up-regulated | HepG2 | |
| PI3K/Akt/mTOR Pathway | |||
| p-Akt | Down-regulated | A549 | |
| mTOR | Down-regulated | A549 | |
| Other Kinases & Pathways | |||
| c-Met / p-Met | Down-regulated | MHCC-97H, HepG2 | |
| VGEF | Down-regulated | ES2, SKOV3 | |
| E2F1 | Down-regulated | ES2, SKOV3 | |
| DP1 | Down-regulated | ES2, SKOV3 | |
| PP1 / PP2A | Down-regulated | ES2, SKOV3 | |
| S100A4 | Down-regulated | HCT116, SW620 | |
| MACC1 | Down-regulated | HCT116, SW620 |
Experimental Protocols
Detailed Protocol for Western Blot Analysis
This protocol provides a comprehensive workflow for examining protein expression changes in cells treated with this compound.
1. Cell Culture and NCTD Treatment: a. Culture the desired cell line (e.g., A549, HepG2, ACHN) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency. c. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time period (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly on the plate by adding 100-200 µL of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (total protein extract) to a new, clean tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions. b. Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples.
4. Sample Preparation for Electrophoresis: a. Mix the calculated volume of protein lysate with 5x or 6x SDS-PAGE loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like DTT or β-mercaptoethanol). b. Denature the protein samples by heating at 95-100°C for 5-10 minutes.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Load 20-40 µg of total protein from each sample into the wells of a polyacrylamide gel (the percentage of acrylamide, typically 8-15%, will depend on the molecular weight of the target protein). b. Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights. c. Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer (Electroblotting): a. Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. b. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. Ensure good contact between the gel and the membrane.
7. Immunoblotting: a. Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies. b. Primary Antibody Incubation: Incubate the membrane with the specific primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically or based on the manufacturer's datasheet. c. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody. d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1-2 hours at room temperature. e. Final Washing: Wash the membrane again three times for 10 minutes each with TBST.
8. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film. c. Stripping and Re-probing (Optional): To detect another protein (like a loading control) on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-blocked and re-probed with a different primary antibody (e.g., anti-β-actin or anti-GAPDH). d. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane to correct for loading differences.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: NCTD-induced apoptotic signaling pathway.
Caption: NCTD-mediated G2/M cell cycle arrest.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for the HPLC Analysis of (Rac)-Norcantharidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcantharidin (NCTD), a demethylated analog of cantharidin, is a compound of significant interest in pharmaceutical research due to its potent anti-tumor activities. As it is often synthesized and administered in its racemic form, (Rac)-Norcantharidin, robust and reliable analytical methods are crucial for its quantification in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of Norcantharidin.
This document provides detailed application notes and protocols for the HPLC analysis of this compound, covering both achiral and potential chiral separation methods, sample preparation procedures, and method validation in accordance with ICH guidelines.
I. Achiral HPLC Method for Quantification of Norcantharidin
This section details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of Norcantharidin in bulk material and pharmaceutical formulations.
Chromatographic Conditions
A summary of established HPLC methods for the determination of Norcantharidin is presented in Table 1.
Table 1: HPLC Methods for the Determination of Norcantharidin
| Parameter | Method 1 (HPLC-UV)[1] | Method 2 (HPLC-MS/MS)[2] |
| Column | YWG-C18 (250 mm x 4.6 mm, 5 µm) | C18 reversed-phase column |
| Mobile Phase | Methanol (B129727) : 0.016 M KH2PO4 (30:70, v/v), pH adjusted to 3.1 with phosphoric acid | Acetonitrile (B52724) : Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid (gradient elution) |
| Flow Rate | 0.9 mL/min | Not Specified |
| Detection | UV at 213 nm | MS/MS (MRM mode) |
| Injection Volume | Not Specified | Not Specified |
| Column Temp. | Not Specified | Not Specified |
Detailed Experimental Protocol (Based on HPLC-UV Method)
This protocol provides a step-by-step guide for the quantification of Norcantharidin using an HPLC-UV system.[1]
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Equipment
-
HPLC system with a UV detector
-
YWG-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonication bath
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.016 M potassium dihydrogen phosphate solution by dissolving the appropriate amount of KH2PO4 in HPLC grade water. Mix this solution with methanol in a 70:30 (v/v) ratio. Adjust the pH of the final mixture to 3.1 with phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 0.126 - 4.044 g/L).[1]
4. Sample Preparation
-
For Bulk Drug Substance: Accurately weigh a known amount of the Norcantharidin bulk powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Norcantharidin.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase, mix well, and allow any excipients to settle.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter prior to injection.
-
5. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the Norcantharidin standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of Norcantharidin in the sample solutions from the calibration curve.
Method Validation Summary
The HPLC-UV method should be validated according to ICH Q2(R2) guidelines.[3] A summary of the validation parameters is provided in Table 2.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from excipients, impurities, or degradation products at the retention time of Norcantharidin. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Percent recovery typically within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc. |
II. Chiral HPLC Method Development for this compound
Proposed Method Development Strategy
1. Chiral Stationary Phase (CSP) Screening
-
Primary Screening: Utilize polysaccharide-based CSPs such as those derived from cellulose (B213188) and amylose, for instance:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
-
These CSPs are known for their broad enantioselectivity.
2. Mobile Phase Selection
-
Normal-Phase Mode: Start with a mobile phase consisting of a non-polar solvent like n-hexane or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. The ratio can be adjusted to optimize resolution and retention time.
-
Polar Organic Mode: A mobile phase of a single polar organic solvent like methanol, ethanol, or acetonitrile can also be effective.
-
Additives: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier can improve peak shape and resolution.
3. Optimization of Chromatographic Parameters
-
Flow Rate: A typical starting flow rate is 1.0 mL/min. This can be adjusted to improve separation efficiency.
-
Column Temperature: Temperature can influence chiral recognition. Analyze samples at different temperatures (e.g., 25°C, 30°C, 40°C) to assess its effect on resolution.
-
Detection: UV detection at a wavelength where Norcantharidin has significant absorbance (e.g., 213 nm) is appropriate.
4. Sample Preparation for Chiral Analysis
-
Dissolve the this compound sample in the mobile phase or a solvent compatible with the mobile phase. Ensure the sample is filtered before injection.
III. Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of Norcantharidin.
References
Application Notes: Flow Cytometry Analysis of Apoptosis Following (Rac)-Norcantharidin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a compound that has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2][3][4][5] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells within a population. This document provides detailed application notes and protocols for assessing apoptosis induced by this compound using flow cytometry, with a focus on the Annexin V and Propidium Iodide (PI) staining method.
Principle of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on apoptosis in various cancer cell lines, as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| Non-small cell lung cancer (A549) | 0 | 24 | Control | |
| 5 | 24 | Increased apoptosis | ||
| 10 | 24 | Dose-dependent increase | ||
| 20 | 24 | Dose-dependent increase | ||
| Mantle Cell Lymphoma (Z138 & Mino) | 0 | 24 | Control | |
| 5 | 24 | Significant increase | ||
| 10 | 24 | Dose-dependent increase | ||
| 20 | 24 | Dose-dependent increase | ||
| Colorectal Cancer Cells | 10 | 48 | Increased apoptosis | |
| 50 | 48 | Further increase in apoptosis | ||
| Oral Cancer (SAS & Ca9-22) | Various | 24, 48, 72 | Dose- and time-dependent increase | |
| Hepatoma (HepG2) | Various | Not Specified | Induction of apoptosis |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Culture: Seed the desired cancer cell line (e.g., A549, HepG2, etc.) in appropriate culture flasks or plates and grow to logarithmic phase in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the culture medium.
-
Incubation: Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-treated control (medium with the solvent at the same concentration used for the highest NCTD dose). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from standard Annexin V/PI staining protocols.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
Data Analysis and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gating is used to differentiate the cell populations:
-
Lower-Left Quadrant (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound treatment.
Visualizations
Experimental Workflow
Caption: Workflow for apoptosis analysis using flow cytometry after this compound treatment.
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways, which can vary depending on the cell type. Key pathways identified include the activation of caspases, modulation of Bcl-2 family proteins, and involvement of MAP kinase (ERK, JNK) and PI3K/Akt signaling.
Caption: Simplified signaling pathways involved in this compound-induced apoptosis.
Conclusion
Flow cytometry, particularly with Annexin V and PI co-staining, provides a robust and quantitative method for evaluating the pro-apoptotic effects of this compound on cancer cells. The detailed protocols and understanding of the underlying signaling pathways presented in these application notes will aid researchers in accurately assessing the efficacy of this compound in pre-clinical studies and drug development efforts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by norcantharidin in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin induces growth inhibition and apoptosis of glioma cells by blocking the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Xenograft Mouse Models for (Rac)-Norcantharidin Efficacy Testing
Introduction
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a small-molecule synthetic compound with established anticancer properties.[1][2] It is used clinically in China for the treatment of various cancers, including those of the digestive system like hepatocellular carcinoma.[2][3] Compared to its parent compound, NCTD is easier to synthesize and exhibits fewer side effects, particularly urinary adverse effects, while retaining significant antitumor activity.[1] NCTD exerts its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, and suppression of angiogenesis. Preclinical evaluation of NCTD's efficacy relies heavily on in vivo models, with xenograft mouse models being a gold standard for assessing therapeutic potential and understanding mechanisms of action. These models, which involve implanting human cancer cells or patient-derived tissues into immunocompromised mice, are invaluable for studying tumor growth, metastasis, and the body's response to anticancer agents like NCTD.
Key Signaling Pathways Targeted by this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Understanding these mechanisms is key to identifying responsive cancer types and designing effective therapeutic strategies.
-
VEGFR2/MEK/ERK Pathway: NCTD inhibits tumor angiogenesis by blocking the Vascular Endothelial Growth Factor (VEGF)-induced signaling cascade. It specifically abrogates the phosphorylation and activation of VEGFR2 and the downstream kinases MEK and ERK. This disruption cuts off the tumor's blood supply, thereby inhibiting its growth.
-
PI3K/Akt/NF-κB Pathway: In cancers like mantle cell lymphoma, NCTD induces apoptosis by downregulating the PI3K/Akt signaling pathway. This leads to the suppression of NF-κB activity by preventing its phosphorylation and nuclear translocation, which in turn affects the expression of genes that control cell survival and proliferation, such as Bcl-2 and cyclin D1.
-
c-Met/mTOR Pathway: In hepatocellular carcinoma, NCTD has been found to induce cytotoxic autophagy by inhibiting the c-Met/mTOR signaling pathway. Abnormal activation of c-Met, a receptor tyrosine kinase, is linked to the growth and progression of various tumors.
-
TRAF5/NF-κB Pathway: In colorectal cancer, NCTD effectively suppresses malignant cell proliferation by modulating the TRAF5/NF-κB signaling pathway to induce apoptosis.
Below are diagrams illustrating the experimental workflow and key signaling pathways inhibited by NCTD.
References
- 1. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (Rac)-Norcantharidin instability in aqueous solutions
Technical Support Center: (Rac)-Norcantharidin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing precipitation?
A1: Cloudiness or precipitation in your this compound solution is typically due to its low aqueous solubility.[1][2] this compound is described as being only slightly soluble in water.[3] Its solubility is highly dependent on the pH of the solution. If the concentration exceeds its solubility limit under your specific experimental conditions (e.g., pH, temperature, buffer composition), the compound will fall out of solution.
Q2: What is the primary cause of this compound degradation in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its anhydride (B1165640) ring. The molecule contains a dicarboxylic anhydride structure which is essential for its biological activity. In the presence of water, this ring can open to form a less active dicarboxylic acid metabolite, referred to as DM-NCTD. This hydrolysis reaction is a common instability issue for molecules containing anhydride functional groups.
Q3: How does pH significantly affect the stability and solubility of this compound?
A3: pH is a critical factor for both the solubility and stability of this compound.
-
Solubility: The compound's solubility increases dramatically in alkaline conditions. For instance, its maximum solubility is reported as 2.5 mg/mL at a pH of 6.0, but it increases to 9.5 mg/mL at a pH of 9.5. This is because the hydrolyzed dicarboxylic acid form can be deprotonated to form a more soluble salt at higher pH.
-
Stability: The anhydride ring is susceptible to hydrolysis under both acidic and basic conditions, although the rate can vary. While alkaline conditions improve solubility, they may also accelerate the rate of hydrolysis, leading to degradation. The diacid metabolite is considered a stable form of Norcantharidin. Some studies have also found that an acidic extracellular pH can enhance the cytotoxicity of related compounds. Therefore, an optimal pH buffer must be carefully chosen to balance solubility and stability for your specific application.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures generally accelerate the rate of chemical degradation reactions, including the hydrolysis of the anhydride ring in Norcantharidin. While the compound is more soluble in hot water, prolonged exposure to high temperatures can lead to a significant loss of the active compound. For short-term solubilization, gentle warming may be acceptable, but for storage, solutions should be kept at recommended cool temperatures.
Q5: How can I improve the stability of my Norcantharidin working solution for in vitro experiments?
A5: To maximize stability and ensure consistent results, follow these best practices:
-
Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve this compound in a suitable organic solvent like DMSO or DMF, where it has much higher solubility. This stock solution will be more stable than an aqueous solution.
-
Use Buffered Solutions: When preparing your final aqueous working solution, dilute the stock into a buffer system that maintains a consistent pH, ideally one that balances solubility with stability for your experimental duration.
-
Prepare Freshly: Aqueous working solutions should be prepared fresh for each experiment to minimize degradation. Avoid storing dilute aqueous solutions for extended periods.
-
Control Temperature: Store stock solutions at -20°C or -80°C. During experiments, keep working solutions on ice when not in immediate use.
Q6: What are the common degradation products of Norcantharidin, and are they biologically active?
A6: The primary degradation product is the corresponding dicarboxylic acid, formed via hydrolysis of the anhydride ring. The structure-activity relationship of Norcantharidin indicates that the intact anhydride moiety is crucial for its antitumor activity. Therefore, the hydrolyzed dicarboxylic acid form is considered to have significantly reduced or altered biological activity compared to the parent compound.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible experimental results.
This is often the most common problem and can frequently be traced back to the stability and solubility of the compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Precipitate forms in cell culture media after adding the compound.
This is usually caused by the compound's low solubility in the complex aqueous environment of the media or by interactions with media components.
-
Check Final Concentration: Ensure the final concentration of Norcantharidin does not exceed its solubility limit in your specific media and pH.
-
Check Final Solvent Concentration: If using a DMSO stock, ensure the final percentage of DMSO in the media is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Method of Addition: Add the stock solution to the media while vortexing or swirling to ensure rapid and even dispersal, which can prevent localized high concentrations that lead to precipitation.
-
Media Components: Serum proteins and other components in the media can sometimes interact with compounds and reduce their effective solubility. Consider performing a solubility test directly in your complete cell culture media.
Data Presentation: Solubility and Storage
Table 1: Solubility Data for this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Water | Slightly Soluble | |
| Hot Water | Soluble | |
| Ethanol | ~1 mg/mL | |
| DMSO | ~30-33 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL | |
Table 2: Influence of pH on Aqueous Solubility
| pH Value | Maximum Solubility | Reference |
|---|---|---|
| 6.0 | 2.5 mg/mL |
| 9.5 | 9.5 mg/mL | |
Table 3: Recommended Storage Conditions
| Solution Type | Storage Temperature | Recommended Duration |
|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years |
| High-Concentration Stock (in DMSO) | -20°C or -80°C | Up to 6 months (verify with stability data) |
| Dilute Aqueous Working Solution | 2-8°C (on ice) | Prepare fresh; use within a few hours |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Weigh Compound: Accurately weigh out 1.68 mg of this compound (MW: 168.15 g/mol ).
-
Add Solvent: Add the weighed solid to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilize: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used for a short period if necessary.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed tubes.
Protocol 2: General Method for Assessing Norcantharidin Stability via HPLC
This protocol provides a general workflow for a stability study. The specific HPLC parameters (column, mobile phase, flow rate) must be optimized for your system.
Caption: General workflow for an HPLC-based stability study.
-
Objective: To quantify the degradation of this compound in a specific aqueous buffer over time and at various temperatures.
-
Materials: this compound, chosen aqueous buffer (e.g., PBS pH 7.4), HPLC system with UV detector, appropriate HPLC column (e.g., C18).
-
Methodology: a. Prepare a solution of Norcantharidin in the test buffer at the desired concentration. b. Immediately analyze an aliquot of this solution (T=0) via HPLC to determine the initial peak area of the intact drug. High-performance liquid chromatography (HPLC) is a highly sensitive and accurate method for this purpose. c. Incubate the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 37°C). d. At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by dilution in mobile phase or freezing), and analyze it by HPLC. e. Monitor the chromatograms for a decrease in the peak area corresponding to Norcantharidin and the appearance of new peaks corresponding to degradation products (e.g., the hydrolyzed dicarboxylic acid). f. Calculate the percentage of Norcantharidin remaining at each time point relative to the T=0 sample to determine the degradation rate.
Chemical Degradation Pathway Visualization
The instability of this compound in water is primarily due to the hydrolysis of its central anhydride functional group.
Caption: Primary hydrolytic degradation pathway of Norcantharidin.
References
Technical Support Center: Optimizing (Rac)-Norcantharidin Concentration for Maximum Cytotoxicity
Welcome to the technical support center for (Rac)-Norcantharidin (NCTD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing NCTD concentration for maximal cytotoxic effect in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on NCTD's effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound (NCTD) is a demethylated analog of cantharidin, a compound originally isolated from blister beetles.[1] It exhibits antitumor activity by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor invasion and metastasis.[1][2][3] NCTD has been shown to be less toxic than its parent compound, cantharidin.[4]
Q2: Which signaling pathways are modulated by NCTD to induce cytotoxicity?
A2: NCTD modulates several key signaling pathways involved in cell survival and proliferation. These include the MAPK pathway (specifically activating ERK and JNK), the TRAF5/NF-κB pathway, and the PI3K/Akt/mTOR pathway. By targeting these pathways, NCTD can effectively induce apoptosis and inhibit the growth of various cancer cells.
Q3: What is a typical effective concentration range for NCTD in vitro?
A3: The effective concentration of NCTD can vary significantly depending on the cell line and the duration of exposure. Generally, cytotoxic effects are observed in a range from 10 µM to 120 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How does the cytotoxicity of NCTD differ between cancerous and normal cells?
A4: Studies have shown that NCTD can exhibit selective cytotoxicity towards cancer cells. For example, in one study, the IC50 value for the oral cancer KB cell line was significantly lower than for normal buccal keratinocytes, indicating a higher sensitivity of the cancer cells to NCTD.
Q5: How long should I incubate my cells with NCTD to observe a cytotoxic effect?
A5: The incubation time is a critical parameter. Significant cytotoxicity is often observed after 24, 48, or 72 hours of treatment. Time-course experiments are recommended to determine the optimal endpoint for your assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assay. | Inconsistent pipetting, edge effects in the microplate, or uneven cell seeding. | Ensure proper pipette calibration and consistent technique. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media. Ensure a homogenous cell suspension before seeding. |
| Low or no cytotoxic effect observed at expected concentrations. | The specific cell line may be resistant to NCTD. The compound may have degraded. Insufficient incubation time. | Test a wider range of concentrations and longer incubation periods. Verify the integrity and purity of your NCTD stock. Consider using a different cytotoxicity assay to confirm the results. |
| Unexpectedly high cytotoxicity at very low concentrations. | Error in calculating dilutions or preparing the stock solution. Contamination of cell culture or reagents. The solvent used to dissolve NCTD may be toxic to the cells. | Double-check all calculations and prepare fresh dilutions from a new stock. Test for mycoplasma and other common cell culture contaminants. Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity. |
| Inconsistent results between experiments. | Variation in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment. Prepare fresh reagents for each experiment whenever possible. |
| MTT assay: Low signal or absorbance values. | Low cell number, insufficient incubation with MTT reagent, or incomplete solubilization of formazan (B1609692) crystals. | Optimize cell seeding density. Ensure the MTT incubation period (typically 1-4 hours) is sufficient for formazan formation. Use an appropriate solubilization solution (e.g., DMSO) and ensure complete mixing. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of NCTD in different human cancer cell lines after various incubation times. This data is compiled from multiple studies and serves as a reference for designing experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| ES2 | Ovarian Cancer | 48 | 10.72 µg/mL |
| SKOV3 | Ovarian Cancer | 48 | 11.58 µg/mL |
| KB | Oral Cancer | 24 | 15.06 µg/mL |
| HCT116 | Colorectal Cancer | 24 | 104.27 µM |
| HCT116 | Colorectal Cancer | 48 | 54.71 µM |
| HCT116 | Colorectal Cancer | 72 | 37.68 µM |
| HT-29 | Colorectal Cancer | 24 | 118.40 µM |
| HT-29 | Colorectal Cancer | 48 | 41.73 µM |
| HT-29 | Colorectal Cancer | 72 | 24.12 µM |
| HepG2 | Hepatocellular Carcinoma | 48 | 16.51 µM |
| MHCC-97H | Hepatocellular Carcinoma | 48 | 40.17 µM |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions and assay protocols.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound (NCTD)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of NCTD in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the NCTD dilutions to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound (NCTD)
-
6-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of NCTD for the desired time period. Include a no-treatment control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound using an MTT assay.
Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results in experiments.
References
- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming (Rac)-Norcantharidin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (Rac)-Norcantharidin, a compound with demonstrated anticancer properties.[1][2][3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at understanding and overcoming resistance to this compound.
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
-
Question: My cancer cell line, which was previously sensitive to this compound, now shows high viability even at high concentrations. What could be the cause?
-
Answer: This suggests the development of acquired resistance. Several mechanisms could be at play:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibitory effects of this compound by upregulating alternative survival pathways. Key pathways to investigate include PI3K/Akt/mTOR and MAPK/ERK.[5]
-
Increased Drug Efflux: The cells may be actively pumping the drug out, reducing its intracellular concentration. Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) is a common mechanism of multidrug resistance.
-
Alterations in Apoptotic Pathways: Resistance can emerge from changes in the expression of pro- and anti-apoptotic proteins. For instance, upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 can counteract the pro-apoptotic effects of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell viability.
Issue 2: Inconsistent IC50 Values for this compound
-
Question: I am getting significant variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments. Why is this happening?
-
Answer: Inconsistent IC50 values can be due to several experimental factors:
-
Cell Seeding Density: The initial number of cells plated can influence their growth rate and drug response.
-
Cell Passage Number: Continuous passaging can lead to genetic drift and altered phenotypes. It is advisable to use cells within a consistent and low passage number range.
-
Drug Stability and Solubilization: Ensure this compound is fully dissolved and freshly diluted for each experiment.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value.
-
Recommendations for Reproducibility:
| Parameter | Recommendation |
| Cell Seeding | Optimize and maintain a consistent cell density for each experiment. |
| Cell Passage | Use cells from a similar passage number range (e.g., passages 5-15). |
| Drug Preparation | Prepare fresh dilutions from a stock solution for each experiment. |
| Incubation Time | Standardize the drug incubation period (e.g., 48 or 72 hours). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins and activating caspases. It also inhibits key cell survival signaling pathways, including the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Signaling Pathways Targeted by this compound:
Caption: Key signaling pathways affected by this compound.
Q2: How can I develop a this compound-resistant cell line?
A2: Developing a resistant cell line is typically achieved through continuous exposure to the drug. The general steps are:
-
Determine the initial IC50: Establish the baseline sensitivity of the parental cell line.
-
Continuous Exposure: Culture the cells in the presence of this compound at a concentration around the IC20-IC30.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the drug concentration.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the new, stable IC50.
Experimental Workflow for Developing Resistant Cell Lines:
Caption: Workflow for generating a resistant cell line.
Q3: What are the key molecular markers to investigate when studying this compound resistance?
A3: Based on the known mechanisms of action and resistance, the following markers are crucial to investigate:
| Category | Key Markers to Analyze |
| Signaling Pathways | Phospho-Akt, Akt, Phospho-ERK, ERK, Phospho-mTOR, mTOR |
| Apoptosis | Bcl-2, Mcl-1, Bax, Cleaved Caspase-3, Cleaved PARP |
| Drug Efflux | P-glycoprotein (P-gp/ABCB1), BCRP (ABCG2) |
Q4: Can this compound be used to overcome resistance to other chemotherapeutic agents?
A4: Yes, several studies suggest that this compound can reverse or overcome resistance to other anticancer drugs. It has been shown to enhance the efficacy of drugs like doxorubicin (B1662922) and ABT-737. The proposed mechanisms include the inhibition of drug efflux pumps and the suppression of survival pathways that are often upregulated in drug-resistant cancers.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, P-gp), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary (Example)
The following table provides a template for summarizing quantitative data from experiments comparing sensitive and resistant cell lines.
| Cell Line | IC50 of this compound (µM) | Fold Resistance | p-Akt/Total Akt Ratio (Relative to Control) | P-gp Expression (Relative to Control) |
| Parental (Sensitive) | 15.2 ± 2.1 | 1.0 | 1.0 | 1.0 |
| Resistant | 85.7 ± 9.8 | 5.6 | 3.2 | 4.5 |
References
- 1. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norcantharidin in cancer therapy - a new approach to overcoming therapeutic resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review [ouci.dntb.gov.ua]
- 4. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin induces growth inhibition and apoptosis of glioma cells by blocking the Raf/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Side effects and toxicity of (Rac)-Norcantharidin in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and toxicity of (Rac)-Norcantharidin (NCTD) observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities of this compound in preclinical animal models?
A1: Preclinical studies have identified several dose-dependent toxicities associated with this compound administration in animal models, primarily affecting the liver and kidneys.[1][2][3] While NCTD is considered to have lower toxicity than its parent compound, cantharidin, adverse effects are still observed, particularly at higher doses.[1][4]
Key toxicities include:
-
Hepatotoxicity: Liver damage is a notable side effect, with studies reporting altered liver enzyme activities (e.g., alanine (B10760859) transaminase, γ-glutamyl transferase) and histopathological changes such as an increase in the average size and total area of hepatocyte nuclei.
-
Nephrotoxicity: Kidney damage has also been reported, with observations of swelling and turbidity in glomerular epithelial cells at high doses. Histopathological analysis has shown an increase in the average size of cortex convoluted tubules.
-
Other Toxicities: Other reported toxicities include urological toxicity, cardiotoxicity, and irritation at the injection site. Some studies have also noted hypoglycemia and dysregulation of cholesterol metabolism.
Q2: What are the reported LD50 values for this compound in mice?
A2: The median lethal dose (LD50) of this compound has been determined in murine models. These values can vary based on the sex of the animal and the route of administration. For instance, one study reported the following intraperitoneal LD50 values in BDF1 mice:
| Animal Model | Sex | LD50 (mg/kg) |
| BDF1 Mice | Female | 8.86 |
| BDF1 Mice | Male | 11.77 |
Another in vivo study in nude mice determined that the maximum tolerated dose for intraperitoneal administration was 10 mg/kg, with doses of 20 mg/kg and 40 mg/kg resulting in death on the first day of administration.
Q3: What are the known effects of this compound on normal, non-cancerous cells?
A3: While this compound exhibits selective toxicity towards cancer cells, it can also affect normal cells, particularly at higher concentrations. Some studies have shown that NCTD has no significant inhibitory effect on the viability of normal peripheral blood mononuclear cells (MNCs). However, other research indicates that NCTD can have toxic effects on normal human cells, suggesting a lack of complete selective inhibition of tumors. For example, modifications to NCTD, such as creating derivatives, have been explored to reduce its toxicity to normal cells while maintaining or enhancing its anti-tumor activity.
Q4: What are the key signaling pathways implicated in the toxicity and side effects of this compound?
A4: The mechanisms underlying the toxicity of this compound are linked to several signaling pathways. While many of these pathways are also involved in its anti-cancer effects, their dysregulation can lead to adverse effects in normal tissues. Key pathways include:
-
Protein Phosphatase 2A (PP2A) Inhibition: NCTD is a known inhibitor of PP2A, a crucial serine/threonine phosphatase involved in various cellular processes. Inhibition of PP2A can disrupt normal cellular signaling, contributing to toxicity.
-
c-Met/mTOR Signaling Pathway: Inhibition of this pathway by NCTD, while beneficial for inducing cytotoxic autophagy in cancer cells, may also have off-target effects in normal cells.
-
JAK/STAT3 Signaling Pathway: Suppression of the JAK/STAT3 pathway is another mechanism of NCTD's anti-cancer action that could potentially impact normal cellular functions.
-
AMPK/mTOR/ULK1/JNK Pathways: NCTD has been shown to regulate these pathways to induce autophagy and apoptosis in cancer cells. The impact of modulating these pathways in normal tissues is an area for further investigation regarding potential side effects.
Troubleshooting Guides
Issue 1: High mortality observed in animal subjects during in vivo studies.
-
Possible Cause: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosage with published LD50 values and MTDs (see FAQ 2).
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study with a small cohort of animals to determine the MTD in your specific animal model and experimental conditions.
-
Route of Administration: Consider the route of administration. Intraperitoneal and intravenous routes may lead to higher systemic exposure and toxicity compared to oral administration.
-
Animal Health Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and establish clear humane endpoints.
-
Issue 2: Inconsistent or unexpected toxicity profiles observed in vitro.
-
Possible Cause: Variability in cell line sensitivity, experimental conditions, or compound stability.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the identity and purity of your cell lines through short tandem repeat (STR) profiling.
-
Establish Baseline Sensitivity: Determine the IC50 of this compound in your specific cancer and normal cell lines.
-
Control for Experimental Variables: Standardize cell seeding density, treatment duration, and assay conditions.
-
Compound Stability: Prepare fresh stock solutions of NCTD for each experiment, as its stability in solution over time may vary.
-
Experimental Protocols
In Vivo Toxicity Assessment in a Murine Model
This protocol is a generalized example based on methodologies reported in preclinical studies.
-
Animal Model: Healthy BDF1 mice.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
-
Drug Preparation: Prepare this compound solutions in an appropriate vehicle (e.g., saline).
-
Administration: Administer NCTD intraperitoneally (i.p.) once daily for a specified period (e.g., 6 days).
-
Dosage Groups: Include a vehicle control group and several dose groups (e.g., 3, 6, 12, and 25 mg/kg).
-
Monitoring: Record body weight and clinical observations daily.
-
Endpoint: At the end of the study period, euthanize surviving animals.
-
Sample Collection: Collect blood for serum chemistry analysis (e.g., liver and kidney function markers). Procure organs (liver, kidneys, spleen, brain, lungs) for histopathological examination and enzymatic analysis.
-
Analysis:
-
Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for pathological changes.
-
Biochemical Analysis: Measure levels of relevant enzymes and biomarkers in serum and tissue homogenates.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for in vivo toxicity assessment of this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]
Technical Support Center: Optimizing (Rac)-Norcantharidin Nanoparticle Drug Delivery
Welcome to the technical support center for the optimization of (Rac)-Norcantharidin (NCTD) drug delivery using nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is nanoparticle-based delivery necessary for this compound?
A1: this compound (NCTD) is a promising anticancer compound, but its clinical application is limited by several factors. These include poor water solubility, a short biological half-life, rapid metabolism, and potential for venous irritation and organ toxicity at higher doses.[1][2][3][4][5] Nanoparticle-based drug delivery systems are being developed to overcome these challenges by:
-
Improving solubility and stability: Encapsulating NCTD within a nanoparticle core can protect it from degradation and improve its solubility in aqueous environments.
-
Enhancing bioavailability: Nanoparticles can improve the absorption and circulation time of NCTD, leading to higher concentrations at the tumor site.
-
Enabling targeted delivery: The surface of nanoparticles can be modified with ligands that specifically bind to receptors overexpressed on cancer cells, thereby increasing drug accumulation in the tumor while minimizing exposure to healthy tissues. This can be achieved through passive targeting via the enhanced permeability and retention (EPR) effect in solid tumors or through active targeting with specific ligands.
-
Reducing toxicity: By targeting the drug to the tumor, the overall systemic dose can be reduced, thereby minimizing side effects.
-
Providing sustained release: Nanoparticle formulations can be designed for controlled and sustained release of NCTD, prolonging its therapeutic effect.
Q2: What types of nanoparticles are commonly used for NCTD delivery?
A2: A variety of nanoparticle platforms have been investigated for the delivery of NCTD. The choice of nanoparticle depends on the specific therapeutic goal, the desired release profile, and the route of administration. Commonly used systems include:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and have been widely studied for NCTD delivery.
-
Polymeric Micelles: These are self-assembling nanoparticles formed from amphiphilic block copolymers, with a hydrophobic core to encapsulate poorly soluble drugs like NCTD and a hydrophilic shell to ensure stability in aqueous media.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate liquid lipids, which can improve drug loading and prevent drug expulsion during storage. NLCs offer advantages such as controlled drug release and good biocompatibility.
-
Polymeric Nanoparticles: These are prepared from biodegradable and biocompatible polymers such as PLGA, PCL, and chitosan. They offer versatility in terms of drug loading, release kinetics, and surface functionalization.
-
Inorganic Nanoparticles: Materials like mesoporous silica (B1680970) nanoparticles (MSNs) have also been explored for NCTD delivery due to their high surface area and tunable pore size, which allows for high drug loading.
Q3: What are the key signaling pathways affected by Norcantharidin that I should be aware of in my research?
A3: Norcantharidin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and survival. Understanding these pathways is crucial for evaluating the efficacy of your nanoparticle formulation. Key pathways include:
-
TRAF5/NF-κB Pathway: NCTD can suppress the malignant proliferation of cancer cells by modulating this pathway, leading to apoptosis.
-
Wnt/β-catenin Pathway: NCTD has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer stem cells and contributes to tumor progression.
-
MAPK Pathways (ERK and JNK): In some cancer cell lines, NCTD can induce apoptosis and cell cycle arrest through the activation of ERK and JNK signaling pathways.
-
PI3K/Akt/mTOR Pathway: NCTD can induce autophagy and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth and survival.
-
c-Met/Akt/mTOR Pathway: In osteosarcoma cells, NCTD has been found to suppress the c-Met pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, characterization, and in vitro/in vivo testing of NCTD-loaded nanoparticles.
Nanoparticle Formulation & Drug Loading
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading Efficiency (EE%) or Drug Loading (DL%) | 1. Poor solubility of NCTD in the organic solvent or lipid matrix.2. Inefficient encapsulation method.3. Drug leakage during the formulation process.4. Suboptimal drug-to-carrier ratio. | 1. Solvent Selection: Test a range of organic solvents to find one that best solubilizes both NCTD and the nanoparticle matrix material.2. Method Optimization: Optimize parameters of your chosen method (e.g., sonication time and power, homogenization speed, evaporation rate).3. Process Control: For methods like nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase. For emulsion-based methods, optimize the emulsifier concentration.4. Ratio Adjustment: Systematically vary the initial drug-to-carrier ratio to find the optimal loading capacity of your nanoparticle system. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles.2. Inappropriate concentration of polymer, lipid, or surfactant.3. Inefficient mixing or homogenization. | 1. Stabilizer Optimization: Adjust the concentration and type of stabilizer (e.g., surfactant, PEGylated lipid) to prevent aggregation.2. Concentration Tuning: Optimize the concentration of the core materials. Higher concentrations can sometimes lead to larger particles.3. Homogenization/Sonication: Increase the energy input during formulation by adjusting homogenization speed/pressure or sonication amplitude/time. |
| Batch-to-Batch Inconsistency | 1. Variations in experimental parameters (e.g., temperature, stirring speed, pH).2. Instability of raw materials.3. Inconsistent operator technique. | 1. Standardize Protocols: Maintain strict control over all experimental parameters. Use calibrated equipment.2. Material Quality Control: Ensure the quality and consistency of all starting materials.3. Detailed SOPs: Develop and follow detailed Standard Operating Procedures (SOPs) for each step of the formulation process. |
Nanoparticle Characterization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inaccurate Particle Size Measurement by DLS | 1. Sample is too concentrated or too dilute.2. Presence of aggregates or contaminants.3. Incorrect instrument settings. | 1. Sample Dilution: Prepare a dilution series to find the optimal concentration for DLS measurement.2. Sample Filtration: Filter the sample through a suitable syringe filter (e.g., 0.45 µm) to remove large aggregates before measurement.3. Instrument Parameters: Ensure correct settings for the dispersant viscosity and refractive index. Allow for adequate equilibration time. |
| Discrepancy between DLS and TEM/SEM Size | 1. DLS measures the hydrodynamic diameter in solution, while TEM/SEM measures the size of dried particles.2. The hydrophilic shell of the nanoparticle collapses upon drying for electron microscopy. | 1. Understand the Techniques: Recognize that these techniques provide different types of size information. DLS reflects the particle's behavior in a biological environment, while TEM/SEM provides information on the core size and morphology.2. Report Both: It is common practice to report both hydrodynamic and electron microscopy-derived sizes and to discuss the reasons for any differences. |
In Vitro & In Vivo Experiments
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Rapid Drug Release (Burst Release) in vitro | 1. Drug is adsorbed to the nanoparticle surface rather than encapsulated.2. High porosity or rapid degradation of the nanoparticle matrix.3. Inappropriate release medium. | 1. Purification: Ensure thorough purification of the nanoparticle suspension to remove any unencapsulated, surface-adsorbed drug.2. Matrix Composition: Modify the composition of the nanoparticle matrix to create a denser core or a slower-degrading material.3. Release Medium: Use a release medium that ensures sink conditions without causing premature nanoparticle disassembly. The use of a dialysis method is a common approach for in vitro release studies. |
| Low Cellular Uptake of Nanoparticles | 1. Negative surface charge of nanoparticles leading to repulsion from the negatively charged cell membrane.2. Lack of specific targeting ligands.3. Nanoparticle instability in cell culture media. | 1. Surface Charge Modification: Modify the nanoparticle surface to have a slightly positive or neutral zeta potential to enhance interaction with the cell membrane.2. Active Targeting: Conjugate targeting ligands (e.g., folate, RGD peptides) to the nanoparticle surface to promote receptor-mediated endocytosis.3. Stability in Media: Assess the stability of your nanoparticles in the cell culture medium used for your experiments by monitoring size and PDI over time. |
| High Toxicity in Animal Models | 1. Toxicity of the nanoparticle components (e.g., polymer, surfactant).2. Rapid in vivo drug release leading to systemic toxicity.3. Immune response to the nanoparticles. | 1. Component Screening: Evaluate the in vivo toxicity of the empty nanoparticles (without NCTD) to determine the contribution of the carrier to the observed toxicity.2. Formulation Optimization for Release: Modify the nanoparticle formulation to achieve a more controlled and sustained release of NCTD in vivo.3. Surface Modification: PEGylation of the nanoparticle surface can help to reduce immunogenicity and prolong circulation time. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on NCTD-loaded nanoparticles. This allows for a quick comparison of different formulation strategies and their outcomes.
Table 1: Physicochemical Properties of Different NCTD Nanoparticle Formulations
| Nanoparticle Type | Preparation Method | Average Size (nm) | PDI | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| Liposomes | Film Hydration | 360 | - | 47.5 | - | |
| Proliposomes | Ethanol Injection & Freeze-drying | 580 | - | 38.3 ± 0.06 | - | |
| Liposomes | Reverse Film Evaporation | 90.50 ± 2.40 | - | 34.7 ± 1.3 | - | |
| Polymeric Micelles (DSPE-PEG-Maleimide) | - | 138.6 ± 45.8 | - | 83.67 ± 1.78 | - | |
| Lactosyl-NCTD-NPs | Ionic Cross-linkage | - | - | 80.29 ± 0.56 | - | |
| NCTD-NPs (MPEG-PCL) | Solvent Evaporation | - | - | 89.52 | 13.43 | |
| NCTD-NPs (PCEC) | Thin-film Dispersion | 88.5 ± 1.8 | 0.3 ± 0.003 | 88.03 ± 4.23 | 8.80 ± 0.42 | |
| Lac-NCTD-TMC-NPs | Ionic Cross-linking | - | - | 69.29 | 9.1 | |
| MSN-S@NCTD | Anti-solvent Deposition | - | - | - | 16.87 ± 0.46 |
Table 2: In Vivo Antitumor Efficacy of NCTD Nanoparticle Formulations
| Nanoparticle Formulation | Animal Model | Tumor Inhibition Rate (%) | Comparison | Reference |
| Proliposomes | H22 tumor-bearing mice | 48.4 (tail vein injection) | - | |
| Polymeric Micelles (DSPE-PEG-Maleimide) | A549 tumor model | 64.35 | 54.78 (NCTD injection) | |
| NCTD-NLC | HepG2 tumor model | 27.48 (vs free NCTD) | - | |
| DMCA-Zn1 NPs | Hep3B tumor model | Significantly higher than free NCTD | - | |
| BMSC-Exos-NCTD | Tumor-bearing mouse model | 92.76 | 55.30 (free NCTD) |
Experimental Protocols
This section provides generalized methodologies for key experiments involved in the development and evaluation of NCTD-loaded nanoparticles. Researchers should adapt these protocols based on their specific nanoparticle system and experimental goals.
Protocol 1: Preparation of NCTD-Loaded Liposomes by Film Hydration
-
Lipid Film Formation: Dissolve NCTD, phospholipids (B1166683) (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated NCTD by dialysis, ultracentrifugation, or size exclusion chromatography.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate dispersant (e.g., deionized water, PBS) to an optimal concentration for measurement.
-
Dynamic Light Scattering (DLS) for Size and PDI:
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the measurement temperature (typically 25 °C).
-
Perform the measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI).
-
-
Electrophoretic Light Scattering (ELS) for Zeta Potential:
-
Inject the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
-
Protocol 3: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Separation of Free Drug: Separate the unencapsulated NCTD from the nanoparticles. This can be done by ultracentrifugation, where the nanoparticles form a pellet, or by using centrifugal filter units.
-
Quantification of Free Drug: Measure the concentration of NCTD in the supernatant (containing the free drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification of Total Drug: Disrupt a known amount of the nanoparticle formulation (before separation) using a suitable solvent to release the encapsulated drug. Measure the total amount of NCTD.
-
Calculations:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study using Dialysis Method
-
Preparation: Place a known concentration of the NCTD-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of free NCTD but retains the nanoparticles.
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively) at 37 °C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of NCTD in the collected samples using HPLC or another suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the nanoparticle-based delivery of this compound.
Caption: Experimental workflow for developing NCTD nanoparticles.
Caption: Troubleshooting logic for low drug loading.
Caption: NCTD action on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Review targeted drug delivery systems for norcantharidin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of norcantharidin nanodrugs for tumor treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of norcantharidin nanodrugs for tumor treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Review targeted drug delivery systems for norcantharidin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of (Rac)-Norcantharidin
Welcome to the technical support center for the large-scale synthesis of (Rac)-Norcantharidin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for the large-scale production of this compound?
The most common and industrially viable method for synthesizing this compound is a two-step process.[1] The first step involves a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) to form the intermediate, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The second step is the catalytic hydrogenation of this intermediate to yield the final product, this compound.
Q2: What are the key considerations for the Diels-Alder reaction in a large-scale setting?
For the Diels-Alder reaction between furan and maleic anhydride, the primary considerations are managing the reaction exotherm, controlling the stereoselectivity, and minimizing the retro-Diels-Alder reaction. The exo isomer is the thermodynamically more stable and desired product.[2][3] While the endo isomer may form faster, under appropriate reaction conditions, the equilibrium will favor the exo product.[3] Solvent-free conditions have been shown to be effective and environmentally friendly, yielding high percentages of the desired exo adduct.[4]
Q3: Which catalyst is recommended for the hydrogenation step on a large scale?
Palladium on carbon (Pd/C) is the most widely used and effective catalyst for the hydrogenation of the double bond in the Diels-Alder adduct to produce this compound. Typically, a 5% or 10% Pd/C catalyst is used.
Q4: What are the typical impurities encountered in the synthesis of this compound?
Common impurities can include unreacted starting materials (furan, maleic anhydride), the undesired endo-isomer of the Diels-Alder adduct, and potential byproducts from side reactions. During hydrogenation, incomplete reaction can leave residual starting material. Catalyst deactivation can also lead to a mixture of product and unreacted intermediate.
Q5: What are the recommended methods for purifying large batches of this compound?
Recrystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent is critical for achieving high purity and yield. Hot water and acetone (B3395972) are reported to be effective solvents for dissolving Norcantharidin, suggesting that a mixed solvent system or a single solvent recrystallization from one of these could be optimized.
Troubleshooting Guides
Diels-Alder Reaction: Low Yield and Purity Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Diels-Alder Adduct | Retro-Diels-Alder Reaction: The reaction is reversible, and higher temperatures can shift the equilibrium back to the starting materials. | - Conduct the reaction at or below room temperature to favor the forward reaction. - If heating is necessary to dissolve reactants, use the lowest effective temperature and minimize reaction time at elevated temperatures. |
| Incomplete Reaction: Insufficient reaction time or poor mixing. | - Extend the reaction time and monitor progress by techniques like TLC or NMR. - Ensure efficient stirring, especially in large vessels, to maintain a homogeneous reaction mixture. | |
| Furan Polymerization: Furan can polymerize in the presence of acid. | - Ensure all reagents and equipment are free from acidic contaminants. - Consider using a non-acidic solvent if one is employed. | |
| Presence of endo-Isomer | Kinetic Control: The reaction was stopped before thermodynamic equilibrium was reached. | - Increase the reaction time to allow for the conversion of the kinetically favored endo-isomer to the more stable exo-isomer. - Gentle heating can sometimes facilitate this equilibration, but must be balanced against the risk of the retro-Diels-Alder reaction. |
Hydrogenation: Incomplete Reaction and Catalyst Deactivation
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrogenation | Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to slow or incomplete reaction. | - Ensure the reactor is properly sealed and pressurized to the recommended level. - Monitor the pressure throughout the reaction and re-pressurize if necessary. |
| Poor Catalyst Activity: The Pd/C catalyst may be of low quality or has lost activity. | - Use a fresh, high-quality catalyst. - Ensure the catalyst is properly handled and stored under inert conditions to prevent oxidation. | |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Extend the reaction time and monitor by TLC or HPLC. - A modest increase in temperature may improve the reaction rate, but should be carefully controlled. | |
| Catalyst Deactivation | Poisoning: Impurities in the starting material or solvent can poison the catalyst. | - Ensure the Diels-Alder adduct is purified before hydrogenation to remove any potential catalyst poisons. - Use high-purity solvents. |
| Sintering or Coking: High temperatures or prolonged use can lead to catalyst deactivation. | - Operate at the lowest effective temperature. - Consider using a higher catalyst loading for difficult reactions to shorten the required time. - For repeated batch processes, consider catalyst regeneration procedures if applicable. |
Experimental Protocols
Step 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
This protocol is a general guideline and should be optimized for specific large-scale equipment.
Materials:
-
Furan
-
Maleic Anhydride
-
Solvent (e.g., Tetrahydrofuran (THF) or solvent-free)
Procedure:
-
In a suitable reactor, charge maleic anhydride.
-
If using a solvent, add THF to dissolve the maleic anhydride. For a solvent-free reaction, gently heat the maleic anhydride to its molten state under an inert atmosphere.
-
Slowly add furan to the reactor while maintaining the temperature at or below room temperature (e.g., 20-25 °C) to control the exothermic reaction.
-
Stir the mixture for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion and favors the formation of the thermodynamically stable exo-adduct.
-
Monitor the reaction progress by TLC or NMR until the starting materials are consumed.
-
The product will precipitate out of the solution or solidify upon cooling. Isolate the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent (if used) to remove any residual starting materials.
-
Dry the product under vacuum.
Step 2: Catalytic Hydrogenation to this compound
Materials:
-
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Palladium on Carbon (5% or 10% Pd/C)
-
Solvent (e.g., Ethyl Acetate, Ethanol, or Tetrahydrofuran)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, charge the Diels-Alder adduct and the solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (this will need to be optimized, but pressures from atmospheric to several atmospheres can be effective).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake and by analyzing aliquots using TLC or HPLC.
-
Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Representative Reaction Parameters for this compound Synthesis
| Parameter | Diels-Alder Reaction | Hydrogenation |
| Reactants | Furan, Maleic Anhydride | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, H₂ |
| Solvent | THF or Solvent-Free | Ethyl Acetate, Ethanol, or THF |
| Temperature | Room Temperature (20-25 °C) | Room Temperature to mild heat (e.g., 40-50 °C) |
| Pressure | Atmospheric | Atmospheric to ~5 atm |
| Catalyst | N/A | 5-10% Pd/C |
| Typical Yield | >90% (exo-adduct) | >95% |
| Purity (after recrystallization) | N/A | >99% |
Note: These are typical parameters and may require optimization for specific large-scale processes.
Visualizations
Synthesis Workflow
Caption: Overall synthesis workflow for this compound.
Troubleshooting Logic for Low Hydrogenation Yield
Caption: Troubleshooting decision tree for low hydrogenation yield.
References
- 1. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemconnections.org [chemconnections.org]
- 3. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
Technical Support Center: Enhancing the Bioavailability of (Rac)-Norcantharidin
Welcome to the technical support center for strategies to enhance the bioavailability of (Rac)-Norcantharidin (NCTD). This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of this compound?
A1: this compound (NCTD), a demethylated derivative of cantharidin, presents several challenges that limit its clinical application.[1][2] These include poor aqueous solubility, a short biological half-life, rapid metabolism, and notable side effects such as venous irritation and organ toxicity.[3][4][5] These factors contribute to its low bioavailability and hinder its therapeutic efficacy.
Q2: What are the main strategic approaches to improve the bioavailability of NCTD?
A2: The two primary strategies to overcome the limitations of NCTD are chemical structure modification and the use of advanced drug delivery systems. Chemical modifications involve creating derivatives or prodrugs to alter the physicochemical properties of NCTD. Drug delivery systems, particularly nanocarriers, aim to improve solubility, stability, and targeted delivery.
Q3: How do nanodrug delivery systems (NDDS) enhance the bioavailability of NCTD?
A3: Nanodrug delivery systems (NDDS) enhance NCTD's bioavailability in several ways. They can encapsulate NCTD, improving its solubility and protecting it from degradation in the body, which extends its circulation time. Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to passive targeting. Furthermore, the surface of these nanoparticles can be modified with specific ligands for active targeting, increasing drug concentration at the desired site and reducing systemic toxicity.
Q4: What are some examples of nanocarriers used for NCTD delivery?
A4: A variety of nanocarriers have been investigated for NCTD delivery, including:
-
Liposomes: Spherical vesicles made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
Polymeric Micelles: Self-assembling nanoparticles with a hydrophilic shell and a hydrophobic core, suitable for encapsulating poorly soluble drugs like NCTD.
-
Nanoparticles: Solid colloidal particles, often made from biodegradable polymers like PLGA, which can provide controlled and sustained drug release.
-
Lipid-Emulsion Hybrids: A novel system combining liposomes and emulsions to improve encapsulation efficiency and stability.
-
Microemulsions: Thermodynamically stable, isotropic dispersions of oil and water.
Q5: How does chemical modification improve NCTD's therapeutic potential?
A5: Chemical modification aims to create derivatives or prodrugs with improved properties. Modifications to the dicarboxylate anhydride (B1165640) structure or at the C5/C6 positions can lead to derivatives with enhanced solubility and bioactivity. Prodrug strategies, such as conjugating NCTD with chitosan (B1678972) or other anticancer agents, can improve biodistribution, reduce toxicity, and prolong blood circulation time.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
-
Problem: The amount of NCTD successfully loaded into liposomes is lower than expected.
-
Possible Causes & Solutions:
-
Incorrect pH of the aqueous phase: The pH can influence the charge and solubility of NCTD, affecting its interaction with the lipid bilayer.
-
Troubleshooting: Experiment with different pH values for the hydration buffer. For one reported method, a pH of 6.8 was used.
-
-
Suboptimal drug-to-lipid ratio: An excess of the drug relative to the lipid can lead to precipitation and low encapsulation.
-
Troubleshooting: Test a range of drug-to-lipid ratios. A ratio of 1:20 has been successfully used.
-
-
Inappropriate phospholipid to cholesterol ratio: Cholesterol is crucial for liposome (B1194612) stability.
-
Troubleshooting: Optimize the ratio of phospholipids (B1166683) to cholesterol. A 2:1 ratio has been reported to be effective.
-
-
Inefficient preparation method: The chosen method may not be optimal for NCTD.
-
Troubleshooting: The thin-film hydration method is commonly used. Ensure complete removal of the organic solvent and adequate hydration time.
-
-
Issue 2: Poor In Vivo Efficacy Despite Successful In Vitro Results
-
Problem: NCTD formulations that are effective in cell culture do not show significant anti-tumor activity in animal models.
-
Possible Causes & Solutions:
-
Short circulation half-life: The formulation may be rapidly cleared from the bloodstream.
-
Troubleshooting: Consider PEGylation of your nanocarrier to create a hydrophilic shell that can reduce opsonization and clearance by the reticuloendothelial system.
-
-
Insufficient tumor accumulation: The formulation may not be effectively targeting the tumor site.
-
Troubleshooting: For passive targeting, ensure the nanoparticle size is within the optimal range for the EPR effect (typically 10-200 nm). For active targeting, conjugate a tumor-specific ligand (e.g., folate, antibodies) to the surface of the nanocarrier.
-
-
Premature drug release: The drug may be released from the carrier before reaching the tumor.
-
Troubleshooting: Modify the composition of the nanocarrier to enhance its stability. For example, in liposomes, the inclusion of cholesterol can decrease membrane fluidity and reduce drug leakage.
-
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Various NCTD Formulations
| Formulation Type | Carrier Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Phospholipid, Cholesterol | 360 | 47.5 | - | |
| Proliposomes | Phospholipid, Cholesterol | 580 | 38.3 | - | |
| Polymeric Micelles | Poloxamer F127 | 10.3 | 98 | 4.67 | |
| Nano-micelles | DSPE-PEG-maleimide | 138.6 ± 45.8 | 83.67 ± 1.78 | - | |
| Liposome-Emulsion Hybrid (NLEH) | Phospholipid complexes | - | 89.3 | - | |
| pH-sensitive solid self-microemulsion | Chitosan-DMMA | 75.88 ± 0.85 | - | - |
Table 2: Pharmacokinetic Parameters of NCTD Formulations in Animal Models
| Formulation | Animal Model | Dose | t1/2α (h) | AUC(0-12) (μg·mL⁻¹·h⁻¹) | Vd (mL·kg⁻¹) | CL (mL·kg⁻¹·h⁻¹) | Reference |
| DM-NCTD in saline | Beagle | 0.39 mg·kg⁻¹ | 0.20 | 1.81 | 228 | 220 | |
| DM-NCTD in saline | Beagle | 0.78 mg·kg⁻¹ | - | - | - | - | |
| DM-NCTD in saline | Beagle | 1.6 mg·kg⁻¹ | 0.55 | 43.6 | 55.9 | 36.5 |
Note: DM-NCTD is the diacid metabolite and stable form of NCTD in normal saline. The pharmacokinetics were found to be dose-dependent and non-linear.
Experimental Protocols
Protocol 1: Preparation of NCTD Liposomes via Thin-Film Hydration
-
Dissolution: Dissolve NCTD, phospholipids, and cholesterol in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask. A reported ratio is 1:20 for drug to lipids and 2:1 for phospholipid to cholesterol.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 6.8) by rotating the flask at a temperature above the lipid phase transition temperature.
-
Sonication/Extrusion: To obtain unilamellar vesicles of a desired size, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated NCTD by methods such as dialysis or gel filtration.
Protocol 2: Preparation of NCTD-Loaded Polymeric Micelles
-
Dissolution: Dissolve NCTD and an amphiphilic block copolymer (e.g., Poloxamer F127) in a suitable organic solvent.
-
Solvent Evaporation: Remove the organic solvent to form a drug-polymer film.
-
Hydration: Hydrate the film with an aqueous solution under gentle stirring, which will induce the self-assembly of the polymer into micelles, encapsulating the NCTD within the hydrophobic cores.
-
Purification: Remove any non-encapsulated drug and impurities through filtration or dialysis.
Visualizations
References
- 1. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review targeted drug delivery systems for norcantharidin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review targeted drug delivery systems for norcantharidin in cancer therapy - ProQuest [proquest.com]
- 5. Review targeted drug delivery systems for norcantharidin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Rac)-Norcantharidin and Cantharidin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of (Rac)-Norcantharidin (NCTD) and its parent compound, Cantharidin (CTD). The information presented herein is supported by experimental data from various scientific studies, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Cantharidin, a natural toxin isolated from blister beetles, has long been recognized for its potent anticancer properties. However, its clinical application is limited by significant toxicity. This compound, a demethylated analog of cantharidin, was synthesized to mitigate these toxic effects while retaining therapeutic efficacy. This guide demonstrates that while both compounds exhibit robust cytotoxic activity against a range of cancer cell lines, Norcantharidin generally presents a more favorable therapeutic window, with reduced toxicity towards normal cells.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Cantharidin across various human cancer and normal cell lines. These values, collated from multiple studies, highlight the differential cytotoxicity of the two compounds.
| Cell Line | Cell Type | Compound | IC50 (µM) | Treatment Duration (hours) |
| HCT116 | Colorectal Carcinoma | Cantharidin | 12.4 ± 0.27 | 24 |
| Cantharidin | 6.32 ± 0.2 | 48 | ||
| This compound | 49.25 ± 0.3 | 24 | ||
| This compound | 50.28 ± 0.22 | 48 | ||
| HT-29 | Colorectal Carcinoma | This compound | 118.40 ± 6.06 | 24 |
| This compound | 41.73 ± 7.69 | 48 | ||
| This compound | 24.12 ± 1.37 | 72 | ||
| SW620 | Colorectal Carcinoma | Cantharidin | 27.43 ± 1.6 | 24 |
| Cantharidin | 14.30 ± 0.44 | 48 | ||
| This compound | 27.74 ± 0.03 | 24 | ||
| This compound | 51.10 ± 0.25 | 48 | ||
| Hep 3B | Hepatocellular Carcinoma | Cantharidin | 52.8 | 1 |
| Cantharidin | 2.2 | 36 | ||
| Chang Liver | Normal Liver Cells | Cantharidin | 30.2 | 36 |
| KB | Oral Cancer | This compound | 15.06 µg/ml | 24 |
| Normal Buccal Keratinocytes | Normal Oral Cells | This compound | 216.29 µg/ml | 24 |
| A549 | Non-Small Cell Lung Cancer | This compound | 13.1 | Not Specified |
Experimental Protocols
The data presented in this guide were primarily generated using the following standard cytotoxicity assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for assessing cell viability. The protocol generally involves:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound or Cantharidin for specific durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. A typical protocol includes:
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the test compounds.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Colorimetric Measurement: The LDH-catalyzed conversion of lactate to pyruvate (B1213749) results in the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
Mechanisms of Action and Signaling Pathways
Both Cantharidin and this compound exert their cytotoxic effects through the modulation of several key cellular signaling pathways. A primary mechanism for both compounds is the inhibition of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in cell growth and survival.[1][2] Inhibition of PP2A leads to downstream effects on various signaling cascades.
This compound has been shown to induce apoptosis and autophagy in cancer cells. One identified pathway involves the regulation of the TRAF5/NF-κB signaling pathway in colorectal cancer cells.[3] This modulation contributes to the suppression of malignant cell proliferation and the induction of programmed cell death.
Discussion
The compiled data indicates that Cantharidin is generally more cytotoxic than this compound to cancer cells, as evidenced by the lower IC50 values in HCT116 and SW620 colorectal cancer cells. However, this increased potency is accompanied by significant toxicity to normal cells. For instance, in liver cells, the IC50 of Cantharidin for normal Chang liver cells was 30.2 µM, whereas for Hep 3B cancer cells it was 2.2 µM after 36 hours of treatment.
In contrast, this compound exhibits a greater selective index. A study on oral cancer showed the IC50 for KB cancer cells was 15.06 µg/ml, while for normal buccal keratinocytes it was 216.29 µg/ml, indicating a much lower impact on non-cancerous cells. This reduced toxicity is a significant advantage for potential therapeutic applications.
The mechanisms underlying the cytotoxicity of both compounds are complex and involve multiple signaling pathways. The inhibition of PP2A appears to be a central event, leading to alterations in cell cycle progression and apoptosis. The ability of this compound to modulate the TRAF5/NF-κB pathway provides a more specific target for its anti-cancer activity in certain cancers.
Conclusion
This compound emerges as a promising anticancer agent with a more favorable safety profile compared to its parent compound, Cantharidin. While Cantharidin demonstrates higher raw cytotoxicity, its therapeutic potential is hampered by its toxicity to normal tissues. This compound, conversely, maintains significant cytotoxic effects against cancer cells while showing considerably less harm to normal cells, suggesting a wider therapeutic window. Further research into the specific molecular targets and pathways of this compound will be crucial for its development as a clinically viable anticancer drug.
References
- 1. Cantharidin and Its Analogue Norcantharidin Inhibit Metastasis—Inducing Genes S100A4 and MACC1 [mdpi.com]
- 2. Cantharidin and norcantharidin inhibit the ability of MCF-7 cells to adhere to platelets via protein kinase C pathway-dependent downregulation of α2 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating the Anti-Metastatic Potential of (Rac)-Norcantharidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis, the spread of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The development of effective anti-metastatic agents is therefore a critical goal in oncology research. (Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a promising compound with potent anti-cancer properties, including the inhibition of metastasis. This guide provides a comparative analysis of the anti-metastatic effects of this compound against other alternative agents, supported by experimental data and detailed protocols.
Comparative Analysis of Anti-Metastatic Activity
The efficacy of this compound in inhibiting key processes of metastasis, such as cell proliferation, migration, and invasion, has been evaluated in numerous studies. Below is a compilation of quantitative data comparing NCTD with other anti-metastatic compounds.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound and alternative anti-metastatic agents across various cancer cell lines. Lower values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Ovarian (ES2) | 10.72 (as µg/mL) | [1] |
| Ovarian (SKOV3) | 11.58 (as µg/mL) | [1] | |
| Breast (MCF-7) | 0.88 | [2] | |
| Cabozantinib | Medullary Thyroid (TT) | ~7 | [3] |
| Renal Cell Carcinoma (786-O/WT) | 10 | ||
| Renal Cell Carcinoma (786-O/S) | 13 | ||
| Fruquintinib | Colorectal (HCT-116) | 0.8 | [4] |
| Colorectal (COLO 205) | > 10 | ||
| Ginsenoside Rg3 | Lung (A549) | 161.1 - 264.6 | |
| Lung (H1264) | 161.1 - 264.6 | ||
| Lung (H1299) | 161.1 - 264.6 | ||
| Lung (Calu-6) | 161.1 - 264.6 | ||
| Breast (MDA-MB-231) | 100 (SRg3 epimer) | ||
| Cysteamine | Glioblastoma (U251) | > 10,000 | |
| Glioblastoma (LN229) | > 10,000 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including incubation times and assay methods.
Table 2: Comparative Efficacy in Cell Migration (Wound Healing Assay)
The wound healing assay is a standard method to study cell migration in vitro. The data below presents the percentage of wound closure inhibition or reduction in cell migration.
| Compound | Cancer Cell Line | Concentration | % Inhibition / Reduction in Migration | Reference |
| This compound | Mucoepidermoid Carcinoma (YD-15) | 5 µM | Significant inhibition | |
| Mucoepidermoid Carcinoma (YD-15) | 10 µM | Significant inhibition | ||
| Cantharidin (analogue) | Breast (MDA-MB-231) | 5 µM | ~50% inhibition of wound closure | |
| Fruquintinib | Colorectal (LOVO) | Not specified | Significant inhibition | |
| Colorectal (HCT-116) | Not specified | Significant inhibition | ||
| Ginsenoside Rg3 | Colorectal (HCT-116) | 50 µM | 32.62% decrease in migration | |
| (+)-syringaresinol (from Ginseng) | Human Fibroblast (Hs68) | 50 µM | ~18% increase in wound closure vs control |
Table 3: Comparative Efficacy in Cell Invasion (Transwell Assay)
The transwell invasion assay measures the ability of cancer cells to invade through a basement membrane matrix. The data below shows the percentage of invasion inhibition.
| Compound | Cancer Cell Line | Concentration | % Inhibition of Invasion | Reference |
| This compound | Lung (A549) | 0.2 - 0.8 µg/mL | >52-65% reduction in migration rate | |
| Mucoepidermoid Carcinoma (YD-15) | Not specified | Significant decrease | ||
| Cantharidin (analogue) | Breast (MDA-MB-231) | 2.5 µM | ~40% reduction in invaded cells | |
| Breast (MDA-MB-231) | 5 µM | ~57% reduction in invaded cells | ||
| Breast (MDA-MB-231) | 10 µM | ~71% reduction in invaded cells | ||
| Fruquintinib | Colorectal (LOVO) | Not specified | Significant inhibition | |
| Colorectal (HCT-116) | Not specified | Significant inhibition | ||
| Ginsenoside Rg3 | Hepatoma (HepG2) | 1.25 - 5 µg/mL | Significant reduction | |
| Hepatoma (MHCC-97L) | 1.25 - 5 µg/mL | Significant reduction | ||
| Hepatoma (SMMC-7721) | 8 µg/mL | Significant reduction | ||
| Hepatoma (SK-Hep-1) | 8 µg/mL | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Wound Healing (Scratch) Assay
This method assesses two-dimensional cell migration.
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound (this compound or alternatives) at various concentrations. A vehicle-treated group serves as a control.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width or area of the scratch at each time point. The percentage of wound closure is calculated using the formula: ((Initial Area - Final Area) / Initial Area) * 100.
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel or a similar basement membrane matrix.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the insert.
-
Treatment: Add the test compound to the upper chamber with the cells.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: Incubate the plate to allow cells to invade through the matrix and migrate through the pores.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
-
Analysis: Compare the number of invaded cells in the treated groups to the control group to determine the percentage of invasion inhibition.
Signaling Pathways Modulated by this compound
This compound exerts its anti-metastatic effects by modulating several key signaling pathways involved in cancer cell migration, invasion, and proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is common in many cancers and promotes metastasis. NCTD has been shown to inhibit the NF-κB pathway.
References
A Comparative Guide to (Rac)-Norcantharidin and Other Key Protein Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (Rac)-Norcantharidin with other widely used protein phosphatase inhibitors: Okadaic Acid, Calyculin A, and Tautomycin. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to Protein Phosphatase Inhibitors
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The phosphorylation state of a protein is dynamically regulated by the opposing activities of protein kinases and protein phosphatases. Small molecule inhibitors of protein phosphatases are invaluable tools for dissecting these signaling pathways and are actively being investigated as potential therapeutic agents, particularly in oncology.
This compound , a demethylated derivative of cantharidin, is a synthetic compound with established anti-tumor properties. Its primary mechanism of action involves the inhibition of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase. This guide will compare the efficacy and specificity of this compound against other well-characterized protein phosphatase inhibitors.
Comparative Efficacy: A Quantitative Overview
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for this compound and its counterparts against key protein phosphatases.
| Inhibitor | Target Phosphatase | IC50 (µM) |
| This compound | PP1 | 9.0[1] |
| PP2A | 3.0[1] | |
| Okadaic Acid | PP1 | 0.015 - 0.050[2] |
| PP2A | 0.0001 - 0.0003[2] | |
| PP4 | 0.0001[2] | |
| PP5 | 0.0035 | |
| Calyculin A | PP1 | 0.002 |
| PP2A | 0.0005 - 0.001 | |
| Tautomycin | PP1 | 0.00021 |
| PP2A | 0.00094 |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.
Signaling Pathway Modulation
The inhibition of protein phosphatases by these small molecules leads to the hyperphosphorylation of numerous downstream protein targets, thereby modulating various signaling cascades critical for cell fate. The following diagrams illustrate the key signaling pathways affected by each inhibitor.
This compound Signaling Pathways
This compound exerts its anti-tumor effects by impacting multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: this compound signaling pathways.
Okadaic Acid Signaling Pathways
Okadaic acid, a potent inhibitor of PP2A and PP1, influences several key signaling networks, including the NF-κB, MAPK, and Hippo pathways.
Caption: Okadaic Acid signaling pathways.
Calyculin A Signaling Pathways
Calyculin A is a potent inhibitor of both PP1 and PP2A, leading to the modulation of pathways controlling apoptosis, cell survival, and inflammation.
Caption: Calyculin A signaling pathways.
Tautomycin Signaling Pathways
Tautomycin, a selective inhibitor of PP1 and PP2A, influences cell cycle regulation and proliferation primarily through the Raf/MEK/ERK and Akt signaling pathways.
Caption: Tautomycin signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Protein Phosphatase Inhibition Assay
This colorimetric assay is used to determine the in vitro potency of inhibitors against specific protein phosphatases.
Materials:
-
Purified protein phosphatase (e.g., PP1 or PP2A)
-
p-Nitrophenylphosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor, the purified protein phosphatase, and the assay buffer.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and to analyze changes in their expression and phosphorylation status.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor for the desired time and at the appropriate concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
This guide provides a comparative analysis of this compound and other prominent protein phosphatase inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the target phosphatase(s) of interest, and the desired cellular outcome. The provided data and protocols are intended to serve as a valuable resource for researchers in their efforts to understand the intricate roles of protein phosphatases in cellular regulation and disease.
References
(Rac)-Norcantharidin: A Comparative Analysis of its Anti-Cancer Effects Across Various Cell Lines
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has demonstrated significant anti-tumor properties across a spectrum of cancer cell lines. This guide provides a comparative overview of its efficacy, detailing its impact on cell viability, apoptosis, and cell cycle progression, supported by experimental data and a review of the underlying molecular mechanisms.
Comparative Efficacy of this compound on Cancer Cell Viability
The cytotoxic effect of this compound has been evaluated in numerous cancer cell lines, with its efficacy varying depending on the cell type and the duration of exposure. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below for several colorectal cancer cell lines.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HCT116 | Colorectal Cancer | 104.27 ± 13.31 | 54.71 ± 4.53 | 37.68 ± 3.92 |
| HT-29 | Colorectal Cancer | 118.40 ± 6.06 | 41.73 ± 7.69 | 24.12 ± 1.37 |
Table 1: IC50 values of this compound in human colorectal cancer cell lines HCT116 and HT-29 after 24, 48, and 72 hours of treatment. Data indicates a dose- and time-dependent inhibitory effect on cell viability.[1]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which NCTD exerts its anti-cancer effects is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Apoptotic Effects
NCTD has been shown to induce apoptosis in a variety of cancer cells, including colorectal, bladder, oral, and lung cancer cell lines.[2][3][4][5] In colorectal cancer cells (HCT116 and HT-29), NCTD treatment leads to an increase in reactive oxygen species (ROS) levels and depolarization of the mitochondrial membrane potential, suggesting the involvement of the mitochondrial apoptosis pathway. Furthermore, in human bladder cancer cells (TSGH 8301), NCTD upregulates Fas and FasL, key components of the extrinsic apoptosis pathway, and activates caspases-3, -8, and -9. In oral cancer cell lines (SAS and Ca9-22), NCTD was found to cause an accumulation of cytosolic cytochrome c and activation of caspase-9, also pointing to the mitochondrial-mediated pathway.
Cell Cycle Arrest
NCTD consistently induces cell cycle arrest at the G2/M phase in several cancer cell lines, including colorectal (HCT116, HT-29), osteosarcoma, and non-small cell lung cancer (A549) cells. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. In human leukemic Jurkat T cells, NCTD was also found to induce G2/M phase arrest.
Molecular Mechanisms of Action: Signaling Pathways
The anti-tumor activities of this compound are mediated through the modulation of various intracellular signaling pathways.
TRAF5/NF-κB Pathway in Colorectal Cancer
In HCT116 and HT-29 colorectal cancer cells, NCTD has been found to inhibit the TRAF5/NF-κB signaling pathway. Treatment with NCTD resulted in decreased mRNA levels of TRAF5, IκBα, and p65, as well as reduced protein expression of TRAF5, phosphorylated IκBα, and phosphorylated p65. This inhibition of the NF-κB pathway contributes to the suppression of malignant cell proliferation.
Figure 1: NCTD inhibits the TRAF5/NF-κB pathway in colorectal cancer cells.
Fas-Mediated Apoptosis in Bladder Cancer
In the TSGH 8301 human bladder cancer cell line, NCTD triggers apoptosis through the Fas extrinsic pathway. This involves the upregulation of both Fas and Fas Ligand (FasL), leading to the activation of a caspase cascade.
Figure 2: NCTD induces apoptosis via the Fas/FasL pathway in bladder cancer.
Raf/MEK/ERK Pathway in Glioma
Studies on glioma cell lines (U87 and C6) have shown that NCTD inhibits cell growth and induces apoptosis by blocking the Raf/MEK/ERK signaling pathway. This is accompanied by the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2,000 cells/well) and allowed to adhere overnight in a complete medium.
-
Treatment: The cells are then treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at various concentrations.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected.
-
Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Similar to the apoptosis analysis, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Figure 3: General experimental workflow for assessing NCTD's effects.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of norcantharidin against human lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Norcantharidin: A Comparative Guide to its Impact on Cellular Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein expression profiles of cells treated with (Rac)-Norcantharidin, offering insights into its mechanism of action and potential as a therapeutic agent. The information presented is supported by experimental data from various studies, detailing the molecular pathways affected by this compound.
Introduction to this compound
This compound (NCTD) is a demethylated analog of cantharidin (B1668268), a natural toxin extracted from blister beetles.[1] While cantharidin exhibits anti-tumor properties, its clinical use is limited by significant toxicity.[1] Norcantharidin was synthesized to retain the therapeutic effects of cantharidin while reducing its adverse side effects.[1] It is currently used in clinical settings in some regions for the treatment of various cancers, including those of the liver, esophagus, and stomach.[2]
Numerous studies have demonstrated that Norcantharidin can inhibit the proliferation of a wide range of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[1] Its anti-cancer activity is attributed to its ability to modulate multiple intracellular signaling pathways that control cell cycle, survival, and migration.
Comparison with the Alternative Compound: Cantharidin
This compound is most frequently compared to its parent compound, cantharidin. The primary difference lies in their toxicity profiles, with Norcantharidin being significantly less toxic. In terms of efficacy, some studies suggest that cantharidin may be a more potent inhibitor of certain cancer-promoting genes and proteins at equivalent concentrations. However, the reduced toxicity of Norcantharidin allows for the use of higher effective concentrations in therapeutic applications.
| Feature | This compound | Cantharidin |
| Toxicity | Lower toxicity and fewer side effects. | Higher toxicity, particularly nephrotoxicity. |
| Anti-tumor Activity | Broad-spectrum anti-cancer effects. | Potent anti-tumor properties. |
| Mechanism of Action | Modulates multiple signaling pathways. | Similar mechanisms, often a more potent inhibitor at the same concentration. |
Impact on Protein Expression Profiles
The anti-cancer effects of this compound are underpinned by its ability to alter the expression of a multitude of proteins involved in critical cellular processes. While comprehensive proteomic studies on cancer cells treated with Norcantharidin are emerging, a quantitative proteomic analysis on macrophages provides a valuable insight into the types of protein expression changes that can be expected. Furthermore, numerous studies have used targeted approaches like Western blotting to identify specific protein alterations in various cancer cell lines.
Quantitative Proteomic Analysis in Macrophages
A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) on macrophages treated with Norcantharidin identified 69 differentially regulated proteins, with 28 being up-regulated and 41 down-regulated. This provides a snapshot of the global proteomic changes induced by the compound.
Table 1: Summary of Differentially Regulated Proteins in Norcantharidin-Treated Macrophages
| Regulation | Number of Proteins | Examples of Affected Pathways |
| Up-regulated | 28 | Chromatin-modifying enzymes, T-cell receptor signaling |
| Down-regulated | 41 | RHO GTPases activating PAKs, Fc gamma R-mediated phagocytosis |
Targeted Protein Expression Changes in Cancer Cells
Studies on various cancer cell lines have identified specific proteins whose expression is altered by Norcantharidin treatment. These findings are crucial for understanding its mechanism of action in cancer.
Table 2: Selected Protein Expression Changes in Cancer Cells Treated with this compound
| Cell Line | Protein | Regulation | Associated Pathway/Function | Reference |
| Colorectal Cancer (HCT116, HT-29) | TRAF5 | Down | NF-κB Signaling | |
| p-IκBα | Down | NF-κB Signaling | ||
| p-p65 | Down | NF-κB Signaling | ||
| c-Myc | Down | Cell Proliferation | ||
| Non-Small Cell Lung Cancer (A549) | p-Akt | Down | PI3K/Akt/mTOR Signaling | |
| mTOR | Down | PI3K/Akt/mTOR Signaling | ||
| p-AMPK | Up | AMPK/mTOR Signaling | ||
| p-JNK | Up | JNK Signaling | ||
| p-c-jun | Up | JNK Signaling | ||
| Bcl-2 | Down | Apoptosis | ||
| Bax | Up | Apoptosis | ||
| Human Mucoepidermoid Carcinoma (YD-15) | p-FAK | Down | Focal Adhesion, Cell Migration | |
| p-Paxillin | Down | Focal Adhesion, Cell Migration | ||
| Cervical Cancer (C-33A, HeLa) | Bip | Up | Endoplasmic Reticulum Stress | |
| ATF4 | Up | Endoplasmic Reticulum Stress | ||
| CHOP | Up | Endoplasmic Reticulum Stress, Apoptosis |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are a synthesis of methods reported in studies investigating the effects of this compound.
Cell Culture and Treatment
Human cancer cell lines, such as colorectal cancer lines (HCT116, HT-29) or non-small cell lung cancer lines (A549), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight before being exposed to varying concentrations of this compound for specified durations (e.g., 24, 48, or 72 hours).
Protein Extraction and Quantification
After treatment, cells are washed with PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected. The total protein concentration is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for downstream analyses.
Quantitative Proteomic Analysis (LC-MS/MS)
For a global analysis of protein expression, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed.
-
Protein Digestion: Proteins are denatured, reduced, and alkylated. They are then digested into smaller peptides using an enzyme such as trypsin.
-
Peptide Labeling (e.g., TMT or iTRAQ): Peptides from different experimental conditions (e.g., control vs. Norcantharidin-treated) are labeled with isobaric tags. This allows for the simultaneous identification and quantification of proteins from multiple samples in a single MS run.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and, consequently, the proteins. The reporter ions from the isobaric tags are used to determine the relative abundance of each protein in the different samples.
Western Blotting
To validate the findings from proteomic screens or to investigate specific proteins of interest, Western blotting is performed.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for proteomic analysis.
References
A Head-to-Head Showdown: (Rac)-Norcantharidin Versus Traditional Chemotherapeutic Agents
In the landscape of oncological research, the quest for more effective and less toxic cancer therapies is relentless. (Rac)-Norcantharidin (NCTD), a synthetic derivative of cantharidin, has emerged as a promising candidate, demonstrating potent anti-tumor activities. This guide provides a comprehensive head-to-head comparison of NCTD with established chemotherapeutic agents—cisplatin (B142131), doxorubicin (B1662922), and 5-fluorouracil (B62378) (5-FU)—supported by experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. Comparative studies have begun to delineate the cytotoxic profile of NCTD against various cancer cell lines relative to standard chemotherapeutics.
A study on cervical cancer cell lines provided a direct comparison between NCTD and 5-FU. In HeLa cells, the IC50 value for NCTD was determined to be 40.96 ± 5.33 μM, while for 5-FU, it was 5.96 ± 0.33 μM after 72 hours of treatment. In SiHa cells, the IC50 values were 100.12 ± 0.30 μM for NCTD and 4.52 ± 0.30 μM for 5-FU under the same conditions[1]. This indicates that in these specific cervical cancer cell lines, 5-FU exhibits a higher potency in inhibiting cell proliferation in vitro.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| This compound | HeLa | Cervical Cancer | 40.96 ± 5.33 | 72 | [1] |
| 5-Fluorouracil | HeLa | Cervical Cancer | 5.96 ± 0.33 | 72 | |
| This compound | SiHa | Cervical Cancer | 100.12 ± 0.30 | 72 | |
| 5-Fluorouracil | SiHa | Cervical Cancer | 4.52 ± 0.30 | 72 | |
| This compound | HCT116 | Colorectal Cancer | 54.71 ± 4.53 | 48 | |
| This compound | HT-29 | Colorectal Cancer | 41.73 ± 7.69 | 48 | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | |
| Doxorubicin | A549 | Lung Cancer | > 20 | 24 | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5 | 24 |
In Vivo Anti-Tumor Efficacy: Xenograft Models
Preclinical in vivo studies using xenograft models in mice are crucial for evaluating the therapeutic potential of anti-cancer agents. A comparative study in a colorectal cancer xenograft model using LOVO cells demonstrated the in vivo efficacy of NCTD. In this model, treatment with NCTD at a dosage of 2 mg/kg per day significantly inhibited tumor growth compared to the control group. The average tumor weight in the NCTD-treated group was markedly lower than that in the control group. The study also included a 5-FU treated group, which showed a greater inhibition of tumor cell proliferation, as measured by Ki67 immunostaining, compared to NCTD. Specifically, the percentage of Ki67 positive cells in the 5-FU treated group was 13.11 ± 3.04%, while in the NCTD (2 mg/kg per day) treated group it was 19.72 ± 1.54%, both significantly lower than the control group's 37.41 ± 2.12%.
While direct head-to-head in vivo comparisons between NCTD and cisplatin or doxorubicin are not as readily available, numerous studies have investigated NCTD in combination with these agents, often demonstrating a synergistic effect and the ability of NCTD to overcome chemoresistance.
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Parameter | Result | Reference |
| This compound (2 mg/kg/day) | Colorectal Cancer (LOVO cells) | Tumor Growth Inhibition | Significant inhibition compared to control | |
| 5-Fluorouracil | Colorectal Cancer (LOVO cells) | Tumor Growth Inhibition | Significant inhibition compared to control | |
| This compound (2 mg/kg/day) | Colorectal Cancer (LOVO cells) | Ki67 Positive Cells (%) | 19.72 ± 1.54 | |
| 5-Fluorouracil | Colorectal Cancer (LOVO cells) | Ki67 Positive Cells (%) | 13.11 ± 3.04 | |
| Control | Colorectal Cancer (LOVO cells) | Ki67 Positive Cells (%) | 37.41 ± 2.12 |
Mechanism of Action: Induction of Apoptosis
A key mechanism through which many chemotherapeutic agents exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Both NCTD and the compared agents are known to induce apoptosis in cancer cells.
In colorectal cancer cell lines HCT116 and HT-29, NCTD has been shown to significantly promote apoptosis. At a concentration of 120 μM, NCTD induced apoptosis in up to 44.23 ± 1.11% of HCT116 cells and 46.43 ± 5.22% of HT-29 cells after 48 hours. Studies on 5-FU in colorectal cancer cells have also demonstrated its ability to induce apoptosis in a caspase-9-dependent manner. A study on cervical cancer cells showed that the combination of NCTD and 5-FU resulted in a higher percentage of apoptosis than either drug alone, suggesting a synergistic effect in apoptosis induction.
NCTD has also been shown to induce apoptosis in oral cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins and activating the mitochondria-mediated pathway. Similarly, NCTD treatment in non-small cell lung cancer cells led to a dose-dependent increase in apoptosis, with the proportion of apoptotic cells rising from 4.0% to 40.1%.
Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound are mediated through various signaling pathways. One of the key pathways affected by NCTD is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. NCTD has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.
The evaluation of anti-cancer drugs typically follows a standardized experimental workflow, from in vitro cell-based assays to in vivo animal models.
Caption: A standard experimental workflow for the evaluation of anti-cancer compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (this compound, cisplatin, doxorubicin, or 5-fluorouracil) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the chemotherapeutic agents for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Xenograft Tumor Model
This in vivo model is used to assess the anti-tumor efficacy of compounds.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel.
-
Animal Inoculation: Subcutaneously inject the cancer cell suspension (typically 2 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Drug Administration: Administer the test compounds (this compound, cisplatin, doxorubicin, or 5-fluorouracil) to the mice via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at specified doses and schedules.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
References
(Rac)-Norcantharidin: A Comparative Analysis of its Anti-Tumor Efficacy
(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a compound of significant interest in oncology research due to its demonstrated anti-tumor properties and reduced toxicity compared to its parent compound.[1] This guide provides a comprehensive comparison of NCTD's performance against various cancer models, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Quantitative Analysis of Anti-Tumor Effects
This compound exhibits broad-spectrum anti-cancer activity, inhibiting the proliferation and growth of a variety of tumor cells both in laboratory settings and in living organisms.[2] Its efficacy has been demonstrated in numerous studies, with significant inhibition of tumor growth observed in a dose- and time-dependent manner.[1][3]
In Vitro Tumor Cell Growth Inhibition
NCTD has shown potent inhibitory effects on a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary across different cell lines and exposure times.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 72h | Not specified, but significant inhibition at 6, 30, and 60 µmol/L | [3] |
| HCT116 | Colorectal Cancer | 24h | 104.27 ± 13.31 | |
| 48h | 54.71 ± 4.53 | |||
| 72h | 37.68 ± 3.92 | |||
| HT-29 | Colorectal Cancer | 24h | 118.40 ± 6.06 | |
| 48h | 41.73 ± 7.69 | |||
| 72h | 24.12 ± 1.37 | |||
| LOVO | Colorectal Cancer | Not specified | IC50 of 18.2 µM for VEGF-induced proliferation in HUVECs | |
| GBC-SD | Gallbladder Cancer | 24h | 56.18 µg/ml | |
| U87 & C6 | Glioma | Not specified | Dose-dependent inhibition | |
| MG63 & HOS | Osteosarcoma | Not specified | Dose-dependent inhibition |
In Vivo Tumor Growth Suppression
Studies using animal models have corroborated the in vitro findings, demonstrating significant suppression of tumor growth in response to NCTD treatment.
| Cancer Model | Treatment | Outcome | Reference |
| Colorectal Cancer (LOVO xenograft) | NCTD (0.5, 1, 2 mg/kg/day) for 15 days | Slower tumor growth (645.71 ± 63.58 mm³ vs. 1486.23 ± 148.62 mm³ in control at 2 mg/kg) | |
| Gallbladder Cancer (GBC-SD xenograft) | NCTD | Significant decrease in tumor size and volume compared to control | |
| Osteosarcoma (xenograft) | NCTD | Inhibition of tumor growth |
Mechanisms of Action: Targeting Key Signaling Pathways
The anti-tumor effects of this compound are attributed to its ability to modulate multiple cellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Pro-Survival and Proliferative Pathways
NCTD has been shown to interfere with several key signaling cascades that promote tumor growth:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. NCTD has been observed to inhibit the phosphorylation of Akt and mTOR, leading to decreased cell viability in various cancers, including breast cancer and osteosarcoma.
-
Raf/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and is often hyperactivated in cancers. NCTD has been shown to inhibit the phosphorylation of MEK and ERK in glioma cells, leading to growth inhibition and apoptosis.
-
c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor progression. NCTD has been identified as a dual inhibitor of c-Met and EGFR in human colon cancers and has been shown to inhibit the c-Met/mTOR signaling pathway in hepatocellular carcinoma.
-
NF-κB Signaling: The transcription factor NF-κB is a key player in inflammation and cancer. NCTD has been found to suppress the expression of NF-κB in breast cancer cells. More specifically, in colorectal cancer, NCTD has been shown to regulate the TRAF5/NF-κB signaling pathway.
References
- 1. Exploring the Anti-Colorectal Cancer Mechanism of Norcantharidin Through TRAF5/NF-κB Pathway Regulation and Folate-Targeted Liposomal Delivery [mdpi.com]
- 2. Norcantharidin inhibits tumor growth and vasculogenic mimicry of human gallbladder carcinomas by suppression of the PI3-K/MMPs/Ln-5γ2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of growth of highly-metastatic human breast cancer cells by norcantharidin and its mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (Rac)-Norcantharidin
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (Rac)-Norcantharidin. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is the racemic form of Norcantharidin, a demethylated derivative of Cantharidin known for its antitumor activity.[1] Key hazard information is summarized below.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 5442-12-6[1] |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.1 g/mol |
| Appearance | Crystalline solid |
| Storage | -20°C |
| Solubility | DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~1 mg/mL) |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The required equipment acts as a primary barrier against dermal, ocular, and respiratory contact.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. | Prevents skin contact. Double-gloving is recommended for handling hazardous compounds. Gloves must be inspected before use and removed using the proper technique to avoid contamination. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | Impermeable or chemical-resistant laboratory coat or gown. | Prevents contamination of personal clothing. Must be worn buttoned. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) or work within a certified chemical fume hood. | Required when handling the solid powder to prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Workflow
The following step-by-step procedures cover the entire lifecycle of this compound in a laboratory setting, from receipt to disposal.
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a well-ventilated area.
-
Verify: Confirm the label matches the order details.
-
Store: Keep the container tightly sealed in a designated, locked, and clearly labeled area for toxic substances. Store at -20°C in a dry, well-ventilated place away from incompatible materials.
This protocol details the preparation of a 10 mM this compound stock solution in DMSO, a common procedure for in vitro studies.
-
Designated Workspace: All work must be conducted within a certified chemical fume hood.
-
Pre-Donning PPE: Before handling the compound, don all required PPE as specified in Table 3.
-
Material Assembly: Place a weigh boat, spatula, the sealed container of this compound, sterile microcentrifuge tubes, and a calibrated micropipette with sterile tips inside the fume hood.
-
Tare and Weigh: Place the weigh boat on a calibrated analytical balance and tare. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 1.681 mg.
-
Solubilization:
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Using a micropipette, add the calculated volume of DMSO to the tube. For 1.681 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved. The solubility in DMSO is approximately 30 mg/mL.
-
-
Labeling: Clearly label the stock solution tube with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution at -20°C.
-
Clean Workspace: Wipe down all surfaces within the fume hood with an appropriate deactivating agent or 70% ethanol.
-
Dispose of Consumables: All disposable items that came into contact with this compound (e.g., gloves, weigh boat, pipette tips) are considered hazardous waste.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE, weigh boats, and other consumables must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions or media containing this compound must be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
-
Container Management: Keep waste containers sealed when not in use.
-
Final Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
Table 4: First Aid and Emergency Response
| Exposure Type | Action |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove contaminated clothing and wash before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention. |
| If Inhaled | Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
| Spill | Evacuate the area. Ensure adequate ventilation. Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste disposal. |
Mandatory Visualization: Safe Handling Workflow
The diagram below illustrates the logical progression of steps for safely handling this compound in a research setting.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
